Raltegravir (sodium)
Description
Historical Evolution of Antiretroviral Targets in HIV Research
The history of antiretroviral therapy (ART) began in 1987 with the approval of the first agent, zidovudine (B1683550) (AZT), a nucleoside reverse transcriptase inhibitor (NRTI). nih.govwebmd.com This initial class of drugs, which also includes lamivudine (B182088) and tenofovir (B777), works by terminating the construction of viral DNA. oup.comaddimmune.com The mid-1990s saw the introduction of two new classes of drugs that revolutionized HIV management: protease inhibitors (PIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov The advent of these new classes led to the strategy of Highly Active Antiretroviral Therapy (HAART), a combination of multiple drugs that could effectively suppress the virus. nih.govwebmd.com
Subsequent research focused on identifying new ways to disrupt the HIV life cycle, leading to the development of entry inhibitors in 2003, which block the virus from entering host cells. addimmune.com Despite these advances, the ongoing challenges of drug resistance and treatment-limiting toxicities drove the continued search for novel therapeutic targets. nih.govnih.gov This search ultimately led researchers to focus on the third essential viral enzyme, integrase, which had been a known target since the 1980s but had proven difficult to inhibit. wikipedia.orgnih.gov
Discovery and Development of Integrase Inhibitors: A Foundational Overview
The journey to develop HIV-1 integrase inhibitors was a long and complex process. nih.govtandfonline.com Initial research in the mid-1990s explored various compounds, including fungal extracts that contained a β-hydroxyketo group, a structure later recognized as a key feature for effective integrase inhibition. nih.govtandfonline.com A significant breakthrough came with the independent discovery and patenting of keto-enol acids, often referred to as diketo acids (DKAs), by Merck and Shionogi. tandfonline.com These compounds showed the ability to inhibit the strand transfer step of the integration process. nih.gov
The strand transfer reaction is the second part of the integration process, where the enzyme inserts the processed viral DNA ends into the host DNA. patsnap.comnih.gov Early compounds, while promising, faced challenges with metabolic stability. This led to further chemical modifications and the development of more stable candidates, such as naphthyridine carboxamides. nih.gov One early drug candidate, L-870,812, was the first to provide proof-of-concept that integrase inhibition could suppress retroviral replication in vivo. tandfonline.com These foundational efforts paved the way for the development of the first clinically approved integrase inhibitor. wikipedia.org
Raltegravir (B610414) (formerly known as MK-0518) was the first HIV integrase inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) in October 2007. wikipedia.orgresearchgate.net Its development by Merck & Co. evolved from earlier research into compounds with a distinct β-diketo acid (DKA) moiety that showed potent and selective activity against the strand transfer step of integration. nih.govnih.gov
Researchers at Merck undertook structural modifications of earlier 5,6-dihydroxypyrimidine-4-carboxamides and N-methyl-4-hydroxypyrimidinone-carboxamides. nih.gov These changes were aimed at maximizing potency, optimizing selectivity, and improving the pharmacokinetic and metabolic profiles of the compounds. nih.gov This process of chemical evolution led to the synthesis of a new derivative, Raltegravir, which emerged as a promising candidate for clinical development. nih.govnih.gov As an integrase strand transfer inhibitor (INSTI), Raltegravir's mechanism of action involves binding to the active site of the integrase enzyme, preventing it from inserting the viral DNA into the host genome and thereby interrupting the HIV replication cycle. patsnap.comwikipedia.org
Table 1: Key Properties of Raltegravir
| Property | Value |
|---|---|
| IUPAC Name | N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-(2-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}-2-propanyl)-6-oxo-1,6-dihydro-4-pyrimidinecarboxamide |
| Molecular Formula | C₂₀H₂₁FN₆O₅ |
| Molar Mass | 444.423 g·mol⁻¹ |
| Mechanism of Action | HIV Integrase Strand Transfer Inhibitor |
| First FDA Approval | October 12, 2007 |
Academic Research Landscape of Integrase Inhibitors and Raltegravir (sodium)
The approval of Raltegravir marked a significant advancement in HIV therapeutics and spurred a new wave of academic and clinical research. oup.comnih.gov Studies have shown that Raltegravir possesses potent antiretroviral activity against both HIV-1 and HIV-2. oup.comnih.gov In vitro research demonstrated its ability to inhibit the strand transfer activity of purified HIV-1 integrase with an IC₅₀ of 2–7 nM. nih.govchemicalbook.com
Clinical trials demonstrated that regimens containing Raltegravir could achieve potent and durable antiretroviral activity, often reducing viral loads to undetectable levels more rapidly than regimens with other potent antiretrovirals like efavirenz. oup.comwikipedia.org This rapid viral decay observed in patients taking Raltegravir has led some researchers to re-evaluate long-held models of HIV viral dynamics. wikipedia.org
A critical area of research has been the study of drug resistance. In vitro studies and analyses from clinical trials have identified three main genetic pathways for resistance to Raltegravir. These pathways are characterized by specific signature mutations in the integrase gene, including changes at positions Y143, Q148, and N155, often accompanied by secondary mutations. nih.govresearchgate.net The understanding of these resistance mechanisms is crucial for the long-term management of HIV infection and has guided the development of second-generation integrase inhibitors. wikipedia.org
Table 2: Raltegravir In Vitro Activity
| Assay | Measurement | Value |
|---|---|---|
| Strand Transfer Inhibition | IC₅₀ | 2-7 nM |
| HIV-1 Replication Inhibition (10% FBS) | IC₉₅ | 0.019 µM |
| HIV-1 Replication Inhibition (50% NHS) | IC₉₅ | 0.031 µM |
| HIV-2 Replication Inhibition | IC₉₅ | 6 nM |
Structure
2D Structure
Properties
Molecular Formula |
C20H20FN6NaO5 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
sodium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate |
InChI |
InChI=1S/C20H21FN6O5.Na/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1 |
InChI Key |
QLBNDXLKPYXCIW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[Na+] |
Origin of Product |
United States |
Molecular and Biochemical Mechanisms of Action of Raltegravir Sodium
HIV-1 Integrase as the Primary Molecular Target
The replication of HIV-1 is dependent on three key viral enzymes: reverse transcriptase, protease, and integrase (IN). nih.gov Integrase is responsible for catalyzing the insertion of the reverse-transcribed viral DNA into the host chromosome, a process essential for establishing a persistent infection and producing new viral particles. nih.govnih.gov Raltegravir's primary molecular target is this HIV-1 integrase enzyme, making it an attractive therapeutic target as there is no functional equivalent in human cells. pnas.orgnih.gov
The HIV-1 integrase is a 288-amino acid protein organized into three distinct domains: the N-terminal domain, the catalytic core domain (CCD), and the C-terminal domain. callutheran.edu The CCD, typically comprising residues 50-212, is central to the enzyme's function as it contains the active site responsible for the catalytic reactions. pnas.orgcallutheran.edu
Structurally, the CCD consists of a central five-stranded β-sheet surrounded by six α-helices. callutheran.eduproquest.com A key feature of the active site is a highly conserved triad (B1167595) of acidic amino acid residues: Aspartate-64 (D64), Aspartate-116 (D116), and Glutamate-152 (E152), often referred to as the D,D-35-E motif. callutheran.eduproquest.com Mutational studies have confirmed that these three residues are essential for all catalytic activities of the enzyme. pnas.orgcallutheran.edu The crystal structure of the integrase core reveals that these residues are positioned in close proximity to form the active site. proquest.com Functional HIV-1 integrase is known to be a multimeric protein, and structural analyses of the CCD show a stable dimeric arrangement, which is believed to be the minimal functional unit for binding to a single viral DNA end. callutheran.edunih.govpnas.org
The catalytic activity of HIV-1 integrase is critically dependent on the presence of divalent metal ions, with Magnesium (Mg²⁺) or Manganese (Mn²⁺) serving as essential cofactors. proquest.comacs.org It is proposed that two metal ions bind to the active site, coordinated by the acidic residues of the D,D-35-E motif. oup.comnih.gov These metal ions are central to the catalytic mechanism of the polynucleotidyl transfer reactions, which include two distinct steps: 3'-processing and strand transfer. nih.govnih.gov
In the 3'-processing step, the integrase enzyme removes two nucleotides from each 3' end of the viral DNA. Subsequently, in the strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA. nih.gov The divalent metal ions in the active site are crucial for both of these transesterification reactions. nih.gov Raltegravir's inhibitory action is directly linked to this metal ion dependency. The drug contains a diketo acid moiety that functions as a metal-chelating group. frontiersin.org By binding to and chelating the Mg²⁺ ions within the integrase active site, Raltegravir (B610414) effectively incapacitates the enzyme, preventing it from carrying out the strand transfer reaction. nih.govnih.gov
Inhibition of HIV-1 Integrase Strand Transfer Activity
Raltegravir is specifically classified as an integrase strand transfer inhibitor (INSTI). oup.comasm.org It selectively targets the second catalytic step of the integration process, where the viral DNA is inserted into the host genome, while having minimal effect on the initial 3'-processing step. nih.govasm.org This specific inhibition is a hallmark of its mechanism of action.
Raltegravir demonstrates potent inhibition of the strand transfer activity of HIV-1 integrase in enzymatic assays. Research has established its high efficacy, with reported IC₅₀ (half-maximal inhibitory concentration) values for the inhibition of recombinant integrase-mediated strand transfer in the low nanomolar range.
| Parameter | Reported Value | Reference |
|---|---|---|
| IC₅₀ (Strand Transfer Inhibition) | 2 to 7 nM | nih.gov |
| IC₅₀ (Strand Transfer Inhibition) | 7 to 10 nM | asm.org |
| IC₉₅ (Cell-based Assay, 10% FBS) | 0.019 µM (19 nM) | nih.gov |
| IC₉₅ (Cell-based Assay, 50% NHS) | 0.031 µM (31 nM) | nih.gov |
Studies on HIV-1 group O integrase, which has natural polymorphisms, have shown that it has a lower enzymatic efficiency for strand transfer compared to the more common HIV-1 group M subtype B integrase. asm.org Interestingly, these group O integrases displayed a higher susceptibility to Raltegravir in competitive inhibition assays. asm.org Thermodynamic analyses of inhibitor-enzyme interactions, while complex, generally indicate that the binding is an energetically favorable process, driven by both enthalpy and entropy changes that stabilize the inhibitor-enzyme complex. nih.gov The rapid reduction in viral loads observed in patients treated with Raltegravir reflects its potent kinetic inhibition of viral replication. wikipedia.org
A critical feature of an effective antiviral agent is its selectivity for the viral target over host cellular machinery. Raltegravir exhibits a high degree of specificity for HIV-1 integrase. It has been shown to be significantly more selective for integrase compared to other related phosphotransferase enzymes. nih.gov
| Enzyme Target | Selectivity of Raltegravir | Reference |
|---|---|---|
| HIV-1 Integrase | Primary Target | drugbank.com |
| HIV-1 RNase H | >1000-fold more selective for Integrase | nih.gov |
| Human DNA Polymerases (α, β, γ) | >1000-fold more selective for Integrase | nih.govresearchgate.net |
This high selectivity ensures that Raltegravir does not significantly interfere with the normal function of host enzymes involved in nucleic acid metabolism, such as DNA polymerases or the RNase H activity of reverse transcriptase. nih.gov This specificity contributes to its favorable profile as a therapeutic agent, as it minimizes off-target effects.
Molecular Interactions of Raltegravir (sodium) with HIV-1 Integrase
The molecular basis for Raltegravir's inhibitory activity lies in its precise interactions with the active site of the HIV-1 integrase, specifically when the enzyme is bound to the viral DNA ends in a complex known as the intasome. Raltegravir binds centrally within this active site. pnas.org
The core interaction involves the three coplanar oxygen atoms of Raltegravir's diketo acid moiety chelating the two Mg²⁺ ions that are essential for catalysis. nih.govnih.gov This binding mode effectively mimics the substrate interaction but prevents the catalytic reaction from proceeding. In addition to metal chelation, Raltegravir forms other crucial interactions with the enzyme and the viral DNA. nih.gov Molecular modeling and docking studies have identified interactions with key amino acid residues within the active site, including Threonine-66 (T66), Lysine-156 (K156), and Lysine-159 (K159). nih.gov
The binding of Raltegravir is thought to occur through an induced-fit mechanism. frontiersin.org It displaces the reactive 3'-hydroxyl group of the terminal nucleotide of the viral DNA, forcing it away from the catalytic residues and the metal cofactors. dntb.gov.ua This action physically obstructs the nucleophilic attack on the host DNA, thereby blocking the strand transfer step and halting the integration of the viral genome. dntb.gov.ua
Ligand Binding Modes and Critical Residue Interactions
Raltegravir binds to the active site of HIV-1 integrase when the enzyme is in complex with the viral DNA, specifically after the initial 3'-processing step. The binding mode of Raltegravir is characterized by its ability to chelate the two magnesium ions (Mg²⁺) that are essential for the catalytic activity of the DDE motif (Asp64, Asp116, and Glu152) in the integrase active site. nih.govnih.gov This chelation effectively blocks the subsequent strand transfer reaction.
The interaction of Raltegravir with the integrase active site involves a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. Molecular docking and structural studies have identified several critical residues that directly influence the binding and efficacy of Raltegravir. nih.govnih.gov The hydroxypyrimidinone core of Raltegravir is crucial for chelating the Mg²⁺ ions, while other parts of the molecule engage with surrounding residues. nih.gov For instance, hydrogen bonds have been observed between the carboxamide group of Raltegravir and the residue K159, as well as between the oxadiazole ring and K156. nih.gov
Mutations in residues such as Y143, Q148, and N155 are known to confer resistance to Raltegravir, highlighting their importance in the drug's binding and mechanism of action. nih.gov These residues are located within the flexible loop (residues 140-149) of the active site, and their mutation can disrupt the precise positioning of Raltegravir, thereby reducing its inhibitory activity. nih.gov
Table 1: Critical Residue Interactions for Raltegravir Binding to HIV-1 Integrase
| Residue | Interaction Type | Significance in Binding and/or Resistance | Observed/Predicted Interaction Details |
|---|---|---|---|
| D64, D116, E152 (DDE Motif) | Metal Chelation | Essential for catalytic activity; Raltegravir chelates the Mg²⁺ ions coordinated by this motif. | Coordination with Mg²⁺ ions. nih.gov |
| T66 | Contact | Implicated in resistance to diketoacids in vitro. nih.gov | Hydrogen bond between the oxygen atom of T66 and a hydrogen atom from a methyl group of Raltegravir. nih.gov |
| Y143 | Contact | Major residue involved in Raltegravir resistance. nih.gov | Part of a flexible loop that interacts with the inhibitor. |
| Q148 | Contact | Key residue in a major resistance pathway. nih.gov | Part of a flexible loop that interacts with the inhibitor. |
| N155 | Contact | Primary resistance mutation site. nih.gov | Does not have direct contact with Raltegravir but its mutation likely alters active site conformation. frontiersin.org |
| K156 | Hydrogen Bond | Involved in viral DNA binding. nih.gov | Interaction with the oxadiazole ring of Raltegravir. nih.gov |
| K159 | Hydrogen Bond | Involved in viral DNA binding. nih.gov | Formation of H-bonds with the tetrazolium moiety (in surrogate structures) or carboxamide group of Raltegravir. nih.govnih.gov |
Structural Dynamics of Integrase-Raltegravir Complexes
The binding of Raltegravir to the HIV-1 integrase-DNA complex is not a simple lock-and-key mechanism but rather an induced-fit process that triggers significant conformational changes. frontiersin.org Upon binding, Raltegravir displaces the reactive 3'-hydroxyl group of the viral DNA end by more than 6 Å compared to the unbound state. nih.gov This displacement effectively prevents the nucleophilic attack on the host DNA, thereby inhibiting the strand transfer reaction.
Resistance mutations, such as those in the 140's loop, can alter the structural dynamics of the active site. For example, mutations at residues 140 and 148 can increase the formation frequency and length of a transient helix within this loop, further reducing the flexibility of the active site and hindering Raltegravir's access. nih.gov The superposition of the Raltegravir-bound prototype foamy virus (PFV) intasome structure with the HIV-1 cleaved stable synaptic complex (cSSC) model suggests that Raltegravir binding necessitates a conformational change in the terminal nucleotide of the viral DNA strand. frontiersin.org
Table 2: Research Findings on the Structural Dynamics of Integrase-Raltegravir Complexes
| Finding | Methodology | Key Implication | Reference |
|---|---|---|---|
| Raltegravir binding displaces the reactive 3' hydroxyl group of the viral DNA end by more than 6 Å. | Structural Analysis | Prevents the nucleophilic attack required for strand transfer. | nih.gov |
| Raltegravir binds via an induced-fit mechanism. | Structural Modeling and Superposition | Requires a conformational change in the terminal nucleotide of the viral DNA. | frontiersin.org |
| Binding of Raltegravir reduces the flexibility of the integrase active site, particularly the 140's loop. | Molecular Dynamics Simulations | Acts as a gating mechanism, restricting access to the binding pocket. | nih.gov |
| The simultaneous presence of Raltegravir and Mg²⁺ ions has a destabilizing influence on the integrase-DNA complex. | Molecular Dynamics Simulations | Suggests a complex interplay of forces upon inhibitor binding. | nih.gov |
| Resistance mutations (e.g., at G140 and Q148) increase the formation of a transient helix in the 140's loop. | Molecular Dynamics Simulations | Reduces active site flexibility, thereby hindering Raltegravir binding. | nih.gov |
Synthetic Methodologies and Chemical Derivatization of Raltegravir Sodium
Original and Improved Synthetic Routes to Raltegravir (B610414) (sodium)
The synthetic approaches to Raltegravir have evolved significantly from the initial laboratory-scale methods to highly optimized, industrial-scale manufacturing routes.
Another reported synthesis involves reacting 2-amino-2-methylpropanenitrile (B28548) with the acid chloride of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid. The resulting product is then treated with hydroxylamine (B1172632) to form an amidoxime (B1450833). The central pyrimidone ring is subsequently constructed by reacting the amidoxime with dimethyl acetylenedicarboxylate. The synthesis is finalized by converting the remaining methyl ester to an amide with 4-fluorobenzylamine (B26447) and a selective N-methylation of the pyrimidone ring using trimethylsulfoxonium (B8643921) iodide. wikipedia.org
Table 1: Comparison of Selected Synthetic Routes to Raltegravir
| Route Description | Number of Steps | Overall Yield | Key Features | Reference(s) |
| First-Generation Manufacturing Route | 9 | 22% | Thermal rearrangement of amidoxime DMAD adduct. | acs.org |
| Laboratory Scale Synthesis | 8 | 12.0% | Microwave-assisted amidation. | researchgate.netcpu.edu.cn |
| Second-Generation Manufacturing Route | Not specified | 35% | Highly selective methylation, reduced waste. | acs.org |
| Synthesis via Acyl Chloride Condensation | Multiple | Not specified | Involves condensation with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride. | google.com |
Efforts to improve the manufacturing process of Raltegravir have focused on increasing yield, reducing the number of steps, and enhancing the environmental sustainability of the synthesis. acs.orgresearchgate.net
Further optimization has been achieved by developing a process that avoids the need for protecting groups, which simplifies the synthetic sequence and reduces waste. researchgate.net One such improved synthesis focuses on the isolation of a new process intermediate and the development of reaction conditions that solve the selectivity issues often encountered in the production process. researchgate.net The use of microwave irradiation in amidation steps has also been shown to shorten reaction times and simplify operations. cpu.edu.cn
Strategies for minimizing impurities have also been a key focus of process optimization. researchgate.netacs.org By understanding the formation of process and degradation impurities, strategies can be implemented to control their levels to within acceptable limits as defined by the International Council for Harmonisation (ICH). researchgate.netacs.org
Stereochemical Considerations in Raltegravir (sodium) Synthesis
While Raltegravir itself is an achiral molecule, the synthesis of some of its analogues and derivatives, as well as other HIV integrase inhibitors, involves critical stereochemical considerations. vulcanchem.comacs.org For instance, in the synthesis of related compounds, maintaining a specific stereoconfiguration is crucial for biological activity. The chiral purity of intermediates often needs to exceed 99% for pharmaceutical applications. vulcanchem.com Although Raltegravir lacks a chiral center, the principles of stereocontrol are paramount in the broader context of developing new chiral integrase inhibitors. acs.org
Synthesis of Raltegravir (sodium) Analogues and Derivatives
The synthesis of Raltegravir analogues and derivatives has been a fertile area of research, aimed at improving potency, overcoming drug resistance, and exploring new chemical scaffolds. acs.orgresearchgate.netmdpi.com
Structural modifications of Raltegravir have been explored to understand the contribution of different parts of the molecule to its biological activity. acs.orgresearchgate.net One area of focus has been the modification of the 5-hydroxyl group of the pyrimidine (B1678525) ring. researchgate.net Interestingly, studies have shown that modifying this group can significantly increase the anti-HIV activity, suggesting that the 5-hydroxyl group may not be indispensable for its function. researchgate.net
Another common modification involves the substitution of the 1,3-diketo acid (DKA) moiety. Early research leading to the discovery of Raltegravir involved replacing this moiety with an 8-hydroxy-(1,6)naphthyridine, which led to more metabolically stable compounds. nih.gov
The synthesis of novel Schiff base analogues of Raltegravir has also been reported. mdpi.com This involves using a fragment of the Raltegravir molecule as the amino component in the Schiff base formation. These imine derivatives serve as precursors for other nitrogen-containing heterocycles with potential biological relevance. mdpi.com
The generation of novel scaffolds is a key strategy in the development of next-generation HIV integrase inhibitors. researchgate.netmdpi.com This can involve significant alterations to the central core of the Raltegravir molecule.
One approach is "scaffold re-evolution" or "refining," which uses the concept of "privileged structures" to guide the design of new chemotypes. researchgate.net This involves modifying the central core and side chains of existing active compounds to identify structurally novel molecules. researchgate.net For example, the 1,6-naphthyridine-7-carboxamide intermediate, related to the Raltegravir scaffold, has been repositioned for other therapeutic applications. researchgate.net
Fragment-based drug discovery and R-group decomposition have also been employed to identify potent fragments for designing and synthesizing novel drug-like molecules. nih.gov For instance, pyrrolidine (B122466) and indole (B1671886) molecular scaffolds have been identified as promising starting points for further derivatization. nih.gov
Hybrid molecules, which combine pharmacophoric elements from different drug classes, represent another strategy. For example, adding an N-3 hydroxy group to certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) has created new molecular scaffolds with dual inhibitory activity against both reverse transcriptase and integrase. mdpi.com
Structure Activity Relationships Sar and Computational Drug Design for Raltegravir Sodium
Elucidation of Key Pharmacophoric Elements and Structural Determinants for Integrase Inhibition
The inhibitory action of Raltegravir (B610414) and related integrase strand transfer inhibitors (INSTIs) is contingent on a specific pharmacophore that facilitates high-affinity binding to the HIV-1 integrase (IN) active site. wikipedia.org This pharmacophore consists of three principal components:
A Metal-Chelating Core: A critical feature is a triad (B1167595) of coplanar heteroatoms capable of chelating the two divalent magnesium ions (Mg²⁺) within the enzyme's active site. researchgate.net In Raltegravir, this is achieved by the β-hydroxyketone motif within its pyrimidinone core. nih.gov This interaction is fundamental to blocking the strand transfer step of viral DNA integration. wikipedia.org
A Linker Moiety: A central linker connects the metal-chelating core to the hydrophobic benzyl (B1604629) group. The nature and conformation of this linker are crucial for correctly positioning the other two pharmacophoric elements for optimal interaction with the enzyme.
Molecular modeling studies have shown that Raltegravir docks within the integrase active site, with the key chelating groups interacting with the catalytic triad residues (D64, D116, E152) and the essential Mg²⁺ cofactors. nih.gov The fluorobenzyl group extends into a pocket formed by other key residues, stabilizing the inhibitor-enzyme complex. nih.govnih.gov
The evolution of Raltegravir from earlier lead compounds involved systematic modifications of its chemical moieties to enhance antiviral potency and optimize its pharmacological profile. The development process originated from compounds containing a β-diketo acid (DKA) moiety, which demonstrated potent and selective inhibition of the strand transfer step. nih.gov
Key moieties in the final structure of Raltegravir that are crucial for its high potency include:
N-methyl-4-hydroxypyrimidinone carboxamide core: This central scaffold provides the rigid framework necessary to present the oxygen atoms for metal chelation. Its development was a significant step up from the more metabolically labile 1,3-DKA moiety found in earlier candidates. nih.gov
p-Fluorobenzyl group: The presence and position of the fluorine atom on the benzyl ring were optimized to enhance binding affinity. This halogenated benzyl group is a common feature among potent INSTIs and is critical for occupying the hydrophobic pocket of the enzyme. researchgate.net
The potency of Raltegravir is demonstrated by its low nanomolar activity in enzymatic strand transfer assays, with an IC₅₀ (half-maximal inhibitory concentration) ranging from 2 to 7 nM. nih.gov
| Chemical Moiety | Function / Contribution to Potency | Supporting Evidence |
|---|---|---|
| Pyrimidinone Core (β-hydroxyketone) | Provides the essential oxygen atoms for chelating the two Mg²⁺ ions in the integrase active site, directly inhibiting the strand transfer reaction. | Core feature of all INSTIs; derived from earlier β-diketo acid inhibitors. nih.gov |
| p-Fluorobenzyl Group | Occupies a key hydrophobic pocket in the enzyme, forming stabilizing interactions and enhancing binding affinity. | Structure-activity relationship studies show this group is critical for high potency. researchgate.net |
| 1,3,4-Oxadiazole (B1194373) Ring | Contributes to the optimal positioning and electronic properties of the side chain, influencing overall binding and activity. | Modifications to this part of the molecule were crucial during lead optimization. |
Structure-activity relationship studies on Raltegravir and its analogs have provided detailed insights into how specific functional group modifications affect antiviral activity.
Modifications to the Chelating Core: Replacing the pyrimidinone core with other bioisosteres that can also chelate the Mg²⁺ ions has been a major area of research. For instance, the development of naphthyridine carboxamides led to metabolically stable and potent inhibitors. nih.gov However, minor changes within the core can drastically alter activity. For example, in a related series of naphthyridine inhibitors, replacing a critical 4-amino group with a 4-hydroxyl group resulted in a modest decrease in potency against wild-type HIV-1. nih.gov
Changes to the Hydrophobic Moiety: Altering the substituent on the benzyl group can have a significant impact. While the p-fluoro substituent is optimal for Raltegravir, other halogen substitutions have been explored in related compounds. In different inhibitor scaffolds, replacing a phenylsulfonyl group with a smaller methylsulfonyl group led to a loss of potency, while a bulkier morpholinoethylsulfonyl group caused a dramatic drop in activity. nih.gov
Alterations of the Linker and Side Chains: The linker connecting the chelating core and the benzyl group is sensitive to modification. Increasing its conformational flexibility can disrupt the optimal binding pose. mdpi.com In a study designing new analogs, converting the 1,3,4-oxadiazole ring to a 4H-1,2,4-triazole was predicted to improve hydrogen bonding capacity and enhance binding affinity. nih.gov Conversely, replacing the carboxylic acid group with a nitrile group was explored to increase lipophilicity and metabolic stability. nih.gov
These findings underscore the precise structural and electronic requirements for potent integrase inhibition, where even slight modifications can lead to substantial changes in antiviral efficacy. nih.gov
| Modification Area | Specific Modification Example | Observed/Predicted Impact on Potency | Reference |
|---|---|---|---|
| Chelating Core | Replacement of a 4-amino group with a 4-hydroxyl group on a related naphthyridine core. | Modest decrease in potency against wild-type HIV-1. | nih.gov |
| Hydrophobic Moiety | Replacement of a phenylsulfonyl group with a smaller methylsulfonyl group. | Significant loss of potency. | nih.gov |
| Hydrophobic Moiety | Replacement of a phenylsulfonyl group with a bulkier morpholinoethylsulfonyl group. | Dramatic loss of potency. | nih.gov |
| Side Chain | Conversion of the 1,3,4-oxadiazole ring to a 4H-1,2,4-triazole. | Predicted to enhance binding affinity through improved hydrogen bonding. | nih.gov |
| Side Chain | Replacement of a carboxylic acid group with a nitrile group. | Predicted to increase lipophilicity and metabolic stability. | nih.gov |
Advanced Computational Chemistry Approaches
Beyond QSAR, a range of advanced computational chemistry techniques have been pivotal in understanding Raltegravir's mechanism of action and in the broader discovery of HIV integrase inhibitors. researchgate.net
Homology Modeling: In the absence of a high-resolution crystal structure of full-length HIV-1 integrase, researchers have often relied on homology modeling. nih.gov These models are typically built using the crystal structure of the integrase from the prototype foamy virus (PFV) as a template, which shares structural similarities. nih.govnih.gov These models provide a crucial 3D framework for understanding drug-receptor interactions.
Molecular Docking: This is a computational method used to predict the preferred binding orientation of a ligand (like Raltegravir) to its receptor target (integrase). banglajol.info Docking studies have been used to investigate the binding modes of Raltegravir and its analogs, confirming the key interactions with the DDE catalytic motif and the Mg²⁺ ions. nih.govresearchgate.net These simulations help rationalize the SAR data and can be used to screen virtual libraries of compounds to identify potential new inhibitors. arxiv.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-receptor complex over time. asm.org These simulations can assess the stability of the binding pose predicted by docking, explore conformational changes in the protein upon ligand binding, and estimate the binding free energy. asm.orgacs.org MD studies on Raltegravir have helped to understand the detailed molecular mechanisms of drug resistance, showing how specific mutations can alter the conformation of the active site and weaken inhibitor binding. acs.orgnih.gov For instance, simulations have been used to explore the impact of mutations like E138K/Q148K on the binding of Raltegravir, Elvitegravir (B1684570), and Dolutegravir (B560016). acs.orgnih.gov
Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly accurate description of the interactions within the active site, particularly the metal chelation, hybrid QM/MM methods can be employed. These methods treat the core region of the active site with quantum mechanics for higher accuracy while the rest of the protein and solvent are treated with classical molecular mechanics for computational efficiency. nih.gov
Together, these advanced computational approaches provide a detailed, atomistic-level understanding of integrase inhibition, guiding the design of new drugs with improved potency and resistance profiles. researchgate.netresearchgate.net
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking has been a cornerstone in rationalizing the binding mode of Raltegravir within the active site of HIV-1 integrase (IN). These computational studies have been crucial, especially given the challenges in obtaining crystal structures of the full-length HIV-1 IN. Docking simulations consistently demonstrate that Raltegravir's mechanism of action involves the chelation of two magnesium ions (Mg²⁺) in the enzyme's active site, a feature essential for its inhibitory activity. nih.gov
Docking studies, using programs such as Autodock and GOLD, have identified the key amino acid residues that form the binding pocket for Raltegravir. nih.govarxiv.org The inhibitor establishes direct interactions with the catalytic triad residues—Asp64, Asp116, and Glu152—which are fundamental for the enzyme's function. nih.gov Beyond the catalytic triad, a network of other residues stabilizes the drug-enzyme complex. These interactions have been mapped in detail, providing a structural basis for Raltegravir's high affinity and specificity. nih.govarxiv.org
Furthermore, molecular docking has been instrumental in understanding the mechanisms of drug resistance. Simulations of Raltegravir docking into models of mutant integrase enzymes have shown how specific mutations can disrupt crucial interactions, leading to a decrease in binding affinity and, consequently, drug efficacy. nih.gov For instance, mutations involving residues like Y143, Q148, and N155 have been shown to alter the conformation of the active site, preventing Raltegravir from binding efficiently while preserving the enzyme's catalytic function. nih.govnatap.org
| Residue | Role in Interaction | Reference |
|---|---|---|
| Asp64 (D64) | Part of the catalytic triad, crucial for Mg²⁺ chelation and direct interaction. | nih.gov |
| Asp116 (D116) | Part of the catalytic triad, essential for Mg²⁺ chelation and inhibitor binding. | nih.gov |
| Glu152 (E152) | Part of the catalytic triad, involved in Mg²⁺ coordination and interaction with the inhibitor. | nih.gov |
| Thr66 (T66) | Key residue influencing ligand binding within the active site. | nih.gov |
| Tyr143 (Y143) | Involved in π-stacking interactions; mutation is a primary pathway for resistance. | nih.govnatap.org |
| Gln148 (Q148) | Involved in binding and positioning viral DNA; mutation is a primary pathway for resistance. | nih.gov |
| Asn155 (N155) | Contributes to the binding pocket; mutation is a primary pathway for resistance. | nih.govasm.org |
| Lys159 (K159) | Key residue influencing ligand binding within the active site. | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic perspective on the interactions predicted by static docking models. By simulating the movement of atoms over time, MD studies have been used to assess the conformational stability of the Raltegravir-integrase-DNA complex (the intasome). asm.orgd-nb.info These simulations, often run for hundreds of nanoseconds, confirm that Raltegravir remains stably bound in the active site, validating the binding poses suggested by docking. d-nb.inforesearchgate.net
MD simulations are particularly powerful for analyzing the impact of resistance mutations. Studies have investigated the structural and dynamic changes in integrase resulting from mutations such as Y143R, N155H, and G140S/Q148H. asm.orgnih.gov Analysis of parameters like the root-mean-square deviation (RMSD) of the protein backbone reveals that mutations can induce significant conformational changes in the active site, particularly in the flexible loop region (residues 140-149), which affects inhibitor binding. nih.gov These simulations help explain how mutations can reduce the binding affinity of Raltegravir, providing a deeper understanding of resistance at an atomic level. asm.org
| Finding | Methodology/Parameter | Significance | Reference |
|---|---|---|---|
| Confirmation of Stable Binding | Analysis of Root-Mean-Square Deviation (RMSD) over simulation time (e.g., 100-250 ns). | Validates docking poses and shows the stability of the Raltegravir-intasome complex. | d-nb.inforesearchgate.net |
| Impact of Resistance Mutations | Simulations of mutant integrase (e.g., Y143R, N155H, G140S/Q148H) complexes. | Reveals conformational changes in the active site that reduce drug binding affinity. | asm.orgnih.gov |
| Correlation with In Vitro Activity | Calculation of Mg²⁺ interaction potentials correlated with experimental IC₅₀ values. | Demonstrates the predictive power of MD simulations in estimating inhibitor potency. | asm.org |
| Analysis of Ligand-Receptor Interactions | Monitoring of native and non-native contacts throughout the simulation. | Provides a dynamic view of the key interactions that stabilize the complex. | d-nb.info |
Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are employed to investigate the electronic properties of Raltegravir and its analogs. researchgate.netresearchgate.net These methods provide a more accurate description of the molecule's geometry and electronic structure than classical molecular mechanics force fields. nih.gov
Calculations using DFT with functionals like B3LYP have been used to optimize the molecular structure of Raltegravir and determine various quantum chemical parameters. researchgate.netresearchgate.net These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, and hardness, are used to assess the molecule's chemical reactivity and stability. researchgate.netbiointerfaceresearch.com This information is valuable in structure-activity relationship (SAR) studies, helping to guide the design of new analogs with improved efficacy by modifying their electronic characteristics. researchgate.net
| Parameter | Description | Relevance in Drug Design | Reference |
|---|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Indicates the molecule's nucleophilicity and reactivity in charge-transfer interactions. | researchgate.netresearchgate.net |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Indicates the molecule's electrophilicity and susceptibility to nucleophilic attack. | researchgate.netresearchgate.net |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. | researchgate.net |
| Global Hardness (η) | A measure of resistance to change in electron distribution. | Relates to the stability of the molecule. | researchgate.net |
| Electronegativity (χ) | A measure of the power of an atom or molecule to attract electrons. | Helps predict the nature of chemical bonds and interactions. | researchgate.net |
Free Energy Calculations (e.g., MM-GBSA, LIE)
To obtain a more quantitative estimate of binding affinity, free energy calculation methods are applied to the snapshots generated from MD simulations. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for this purpose. nih.govnih.gov MM/GBSA calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models. nih.gov
This method decomposes the total binding free energy into contributions from different types of interactions, such as van der Waals, electrostatic, polar solvation, and non-polar solvation energies. nih.gov Such analyses have shown that for many ligand-protein systems, van der Waals interactions are a major favorable contributor to binding. nih.gov While computationally less demanding than more rigorous methods like free energy perturbation, MM/GBSA provides valuable insights into the driving forces of Raltegravir binding and can be used to rank the binding affinities of different analogs or to assess the impact of resistance mutations on binding energy. nih.govmdpi.com
| Energy Component | Description | Typical Contribution to Binding | Reference |
|---|---|---|---|
| ΔEvdW (Van der Waals) | Energy from van der Waals forces (dispersion and repulsion). | Highly favorable (negative value). | nih.gov |
| ΔEelec (Electrostatic) | Energy from electrostatic interactions between charges. | Generally favorable (negative value). | nih.gov |
| ΔGgas (Gas Phase Energy) | The sum of ΔEvdW and ΔEelec. | Favorable (negative value). | nih.gov |
| ΔEGB (Polar Solvation) | The energy required to transfer the complex from vacuum to the polar solvent (water). | Unfavorable (positive value), opposes binding. | nih.gov |
| ΔGsolv (Solvation Free Energy) | Sum of polar and non-polar solvation energies. | Overall contribution varies, but the polar part is typically unfavorable for binding. | nih.gov |
| ΔGBind (Total Binding Free Energy) | The overall free energy change upon ligand binding. | A more negative value indicates stronger binding affinity. | nih.gov |
Homology Modeling and Structure-Based Drug Design
The development of Raltegravir and next-generation inhibitors has been significantly guided by structure-based drug design principles. A major hurdle has been the absence of a complete experimental structure of HIV-1 integrase in complex with viral DNA. nih.gov To overcome this, researchers have relied on homology modeling. nih.gov
Homology models of the HIV-1 intasome are typically constructed using the crystal structure of the prototype foamy virus (PFV) intasome as a template, as it shares structural and functional similarities. natap.orgasm.orgnih.gov These models provide a three-dimensional framework of the active site, including the viral DNA and essential Mg²⁺ cofactors. nih.gov
These homology models serve as the primary targets for the computational studies described above. nih.gov Docking Raltegravir into these models has allowed for the prediction of its binding mode, which was later corroborated by experimental structures of the PFV intasome with inhibitors. nih.govnih.gov This structure-based approach has been critical for rationalizing the SAR of Raltegravir and its analogs, understanding resistance, and guiding the design of second-generation inhibitors like Dolutegravir, which were engineered to have improved potency against resistant strains. natap.orgnih.gov
Mechanisms of Viral Resistance to Raltegravir Sodium
Identification and Characterization of Integrase Resistance Mutations
Resistance to Raltegravir (B610414) is characterized by the selection of mutations in the integrase coding region of the HIV-1 pol gene. These mutations are classified as either primary, which directly confer resistance, or secondary, which often compensate for a loss of viral fitness caused by the primary mutations and can further increase resistance levels. nih.gov
Three major and mutually exclusive genetic pathways are responsible for high-level Raltegravir resistance. nih.govfrontiersin.org These pathways are defined by primary mutations at one of three key amino acid positions in the integrase active site: Q148, N155, or Y143. nih.govasm.org
The N155H Pathway: This is often one of the first resistance mutations to be selected in patients failing a Raltegravir-containing regimen. frontiersin.orgnatap.org While it confers a significant level of resistance, it also tends to reduce the virus's replicative capacity. nih.govnih.gov
The Q148 Pathway (Q148H/R/K): Mutations at this position, particularly Q148H and Q148R, are a common route to Raltegravir failure. natap.org Viruses with Q148 mutations, especially when paired with secondary mutations, often exhibit higher levels of resistance compared to those with the N155H mutation alone. natap.orgnih.gov
The Y143 Pathway (Y143R/C): This pathway is another distinct route to resistance. nih.govasm.org The Y143R/C mutations can confer a high level of resistance, sometimes even greater than that seen with mutations in the Q148 pathway. asm.orgnih.gov However, these mutations can also significantly impair the integrase enzyme's function, potentially explaining their delayed emergence in some cases. nih.gov
Table 1: Primary Resistance Mutations to Raltegravir (sodium)
| Primary Mutation | Amino Acid Change | Pathway | Key Characteristics |
|---|---|---|---|
| N155H | Asparagine to Histidine | N155 | Often emerges early; reduces viral fitness. frontiersin.orgnatap.orgnih.gov |
| Q148H/R/K | Glutamine to Histidine, Arginine, or Lysine | Q148 | Confers high-level resistance, especially with secondary mutations. natap.orgnih.gov |
| Y143R/C | Tyrosine to Arginine or Cysteine | Y143 | Can provide very high resistance but may significantly impair enzyme function. asm.orgnih.gov |
Primary resistance mutations can come at a cost to the virus, often impairing the catalytic efficiency of the integrase enzyme and reducing viral fitness. To counteract this, secondary or compensatory mutations arise. These mutations, when present with a primary mutation, can restore viral replication capacity and often further increase the level of drug resistance. nih.govnih.gov
Common secondary mutations are often associated with specific primary pathways:
Associated with the N155H pathway: E92Q, T97A, L74M, G163R, and V151I. nih.gov The addition of E92Q to N155H, for example, can markedly increase the level of resistance. nih.gov
Associated with the Q148 pathway: G140S/A and E138K/A. nih.gov The combination of Q148H and G140S is particularly potent, leading to very high levels of resistance and restoring viral fitness. asm.orgnatap.org
Associated with the Y143 pathway: T97A is a common secondary mutation. oup.com
Table 2: Key Secondary Mutations and Their Associated Primary Pathways
| Secondary Mutation | Associated Primary Pathway(s) | Effect |
|---|---|---|
| G140S/A | Q148 | Increases resistance and compensates for fitness loss. nih.govasm.org |
| E138K/A | Q148 | Increases resistance. nih.gov |
| E92Q | N155 | Markedly increases resistance level. nih.gov |
| T97A | N155, Y143 | Compensates for fitness loss. oup.comfrontiersin.org |
Molecular Basis of Reduced Susceptibility
The molecular mechanisms underlying Raltegravir resistance involve specific structural and functional changes in the HIV-1 integrase enzyme. These changes disrupt the critical interactions between the drug, the enzyme, and the viral DNA.
Raltegravir functions by binding to the integrase active site, chelating two essential magnesium ions, and displacing the reactive 3'-end of the viral DNA. Resistance mutations cause steric or electrostatic changes that interfere with this process. nih.gov
For instance, mutations in the Q148 and Y143 pathways are thought to directly alter the positioning of the inhibitor within the active site. asm.orgsaudijournals.com The bulky side chains introduced by mutations like Y143R can cause a steric clash with the drug molecule. asm.org The N155H mutation may disrupt the arrangement of the metal-ion active site, thereby preventing Raltegravir from binding effectively. nih.gov Computational modeling suggests that the Q148R mutation reduces the affinity for Raltegravir by decreasing the number of hydrogen and halogen bonds that stabilize the drug-enzyme complex. saudijournals.com
The integrase enzyme catalyzes two key reactions: 3'-processing (the cleavage of a dinucleotide from each 3' end of the viral DNA) and strand transfer (the joining of the processed viral DNA ends to the host cell's DNA). Resistance mutations, while reducing drug susceptibility, often impair these essential enzymatic functions. nih.govasm.org
N155H: This mutation has been shown to reduce the replication capacity of the virus by impairing strand transfer activity and, to some extent, 3'-processing. nih.gov
Q148H/R + G140S: The double mutant G140S/Q148H strongly impairs both 3'-processing and strand transfer activities in the absence of the drug. asm.org
Y143R/C: These mutations are also known to significantly impair both 3'-processing and strand transfer, with the Y143R mutant being more affected in 3'-processing and the Y143C mutant showing less efficient strand transfer. nih.gov
The addition of compensatory secondary mutations can help restore these compromised enzymatic activities, allowing the resistant virus to replicate more efficiently. asm.orgnih.gov
Viral Fitness and Evolutionary Dynamics of Resistant Strains
The development of Raltegravir resistance is an evolutionary process driven by the selective pressure of the drug. The initial viral population in a patient is typically wild-type and susceptible to the drug. Upon treatment initiation, the replication of this population is suppressed. However, if viral replication is not fully suppressed, random mutations can arise.
Initially, mutations from the N155H pathway often appear because they have a lower fitness cost compared to the Q148 or Y143 mutations. frontiersin.org This allows the virus to escape the drug's effects while maintaining a reasonable level of replication. However, under continued drug pressure, viral populations can evolve. natap.org Viruses containing mutations from the Q148 or Y143 pathways, especially when combined with fitness-compensating secondary mutations like G140S, can emerge. natap.orgnih.gov These strains often have higher levels of resistance and improved replication capacity compared to the initial N155H variants, allowing them to outcompete and become the dominant viral population. natap.orgnih.gov This dynamic shift from the N155H pathway to the Q148 or Y143 pathways has been observed in clinical settings. nih.gov
Cross-Resistance Profiles within the Integrase Inhibitor Class
Resistance to raltegravir can significantly impact the efficacy of other drugs within the integrase strand transfer inhibitor (INSTI) class. This phenomenon, known as cross-resistance, varies depending on the specific resistance mutations and the generation of the INSTI. Generally, there is considerable cross-resistance between the first-generation INSTIs, raltegravir and elvitegravir (B1684570), while second-generation INSTIs like dolutegravir (B560016), bictegravir (B606109), and cabotegravir (B606451) often retain activity against viruses with common raltegravir resistance mutations. asm.orgoup.com
The development of resistance to raltegravir primarily occurs through three main genetic pathways involving mutations at specific amino acid positions in the integrase enzyme: Y143, N155, and Q148. nih.govnih.gov The extent of cross-resistance to other INSTIs is largely determined by which of these pathways is selected.
First-Generation INSTIs: Raltegravir and Elvitegravir
Raltegravir and elvitegravir exhibit substantial cross-resistance, which is attributed to their similar binding mechanisms at the active site of the integrase enzyme. nih.gov Major resistance mutations selected by raltegravir, particularly those in the Q148 and N155 pathways, typically confer resistance to elvitegravir as well. researchgate.net Similarly, mutations selected by elvitegravir, such as T66I, E92Q, Q148H/R/K, and N155H, also reduce susceptibility to raltegravir. nih.govresearchgate.net However, the Y143R mutation, which confers resistance to raltegravir, does not significantly affect elvitegravir susceptibility. researchgate.net
Second-Generation INSTIs: Dolutegravir, Bictegravir, and Cabotegravir
Second-generation INSTIs were developed to have a higher genetic barrier to resistance and to be effective against viruses resistant to first-generation drugs. asm.orgnih.gov Dolutegravir, bictegravir, and cabotegravir generally maintain activity against viruses harboring the N155H or Y143R/C raltegravir resistance mutations. asm.orgnih.gov
The most significant challenge to the activity of second-generation INSTIs comes from the Q148 pathway. nih.gov The Q148H/K/R mutation, especially when present with additional secondary mutations (such as G140S), can lead to a clinically relevant reduction in susceptibility to dolutegravir, bictegravir, and cabotegravir. asm.orgnih.govnih.gov Nevertheless, even with these mutations, the reduction in susceptibility is often less pronounced compared to that seen with first-generation inhibitors. researchgate.net For instance, 59% of raltegravir-resistant viruses were found to be susceptible to dolutegravir and 61% to bictegravir in one study. frontiersin.org
Rare mutations, such as G118R and F121Y, have been shown to induce broad cross-resistance to all currently approved first and second-generation integrase inhibitors. oup.com
The following tables summarize the impact of key raltegravir resistance mutations on the susceptibility to various integrase inhibitors, as measured by the fold change (FC) in the concentration of the drug required to inhibit viral replication by 50% (IC50) compared to the wild-type virus.
Table 1: Cross-Resistance with First-Generation INSTIs
| Mutation(s) | Raltegravir (RAL) Fold Change | Elvitegravir (EVG) Fold Change |
|---|---|---|
| T66I | >1 (Susceptible) | 10 |
| E92Q | 13 | 26 |
| Y143R | 20 | 1.5 |
| N155H | 19-30 | >5 |
| Q148H | 7-10 | >5 |
| Q148R | 22 | 92 |
| E92Q + N155H | 55 | - |
| G140S + Q148H | >500 | - |
Data compiled from multiple in vitro studies. nih.govresearchgate.netnih.govnih.gov Fold change values can vary between studies based on the specific viral strains and assay conditions used. A dash (-) indicates that specific data was not available in the cited sources.
Table 2: Cross-Resistance with Second-Generation and Investigational INSTIs
| Mutation(s) | Dolutegravir (DTG) Fold Change | Bictegravir (BIC) Fold Change | MK-2048 Fold Change |
|---|---|---|---|
| T66I | <1 | - | 0.2 |
| E92Q | <1 | - | - |
| Y143R/C | <1-1.2 | - | Susceptible |
| N155H | 1.3-1.5 | - | - |
| Q148R | <1 | - | - |
| E92Q + N155H | - | - | Reduced Susceptibility |
| G140S + Q148H | 3.6-13 | - | 12.6 |
| G140S + Q148R | - | - | Elevated |
Data compiled from multiple in vitro studies. asm.orgnih.govnih.gov Fold change values can vary. Second-generation INSTIs generally retain activity against single mutations but can show reduced susceptibility to strains with a Q148 mutation plus one or more additional mutations. A dash (-) indicates that specific data was not available in the cited sources.
Pre Clinical Pharmacokinetic and Pharmacodynamic Investigations of Raltegravir Sodium
Absorption, Distribution, Metabolism, and Excretion (ADME) Mechanisms
Pre-clinical studies in various animal models, including mice, rats, dogs, and rhesus macaques, have been instrumental in characterizing the pharmacokinetic profile of raltegravir (B610414). These investigations have revealed key aspects of its absorption, distribution, metabolism, and excretion (ADME).
Following oral administration, raltegravir is rapidly absorbed. nih.govnatap.org In rats, absorption was found to be saturable at doses above 120 mg/kg, a phenomenon attributed to its limited aqueous solubility. europa.eu Similarly, in dogs, absorption saturation was observed at doses higher than 45 mg/kg. europa.eu Animal studies have demonstrated that raltegravir effectively penetrates tissues such as the stomach, liver, small intestine, kidney, and bladder. nih.gov However, its penetration into the brain appears to be limited. nih.gov Raltegravir exhibits binding to plasma proteins, with a reported binding of approximately 83%. nih.gov
Metabolism is a primary clearance pathway for raltegravir. The principal metabolic route is glucuronidation. nih.gov In rats, it is believed that the raltegravir-glucuronide metabolite secreted in bile is hydrolyzed back to the parent compound in the feces. nih.gov Excretion of raltegravir and its metabolites occurs through both renal and fecal routes. nih.gov Pre-clinical toxicology studies in mice, rats, dogs, and rabbits have shown raltegravir to be generally well-tolerated. nih.goveuropa.eu
Table 1: Pre-clinical Pharmacokinetic Parameters of Raltegravir in Animal Models
The primary metabolic pathway for raltegravir is glucuronidation, with the UDP-glucuronosyltransferase 1A1 (UGT1A1) isozyme identified as the main enzyme responsible for this process. nih.govscienceopen.com In vitro studies utilizing liver microsomes from rats, dogs, rhesus macaques, and humans have confirmed that raltegravir is metabolized by glucuronosyltransferase. researchgate.net The major metabolite formed is a phenolic glucuronide of raltegravir. nih.gov The clearance of raltegravir is predominantly driven by this UGT1A1-mediated metabolism. nih.gov It is noteworthy that raltegravir itself does not significantly inhibit or induce major cytochrome P450 enzymes, suggesting a lower potential for certain drug-drug interactions. nih.gov
In vitro studies have established that raltegravir is a substrate for the efflux transporter P-glycoprotein (P-gp), also known as ABCB1. nih.govnih.gov This suggests that P-gp can actively transport raltegravir out of cells, potentially impacting its absorption and distribution. nih.gov The interaction with P-gp may contribute to the limited penetration of raltegravir into the central nervous system. nih.gov While raltegravir is a substrate of P-gp, it does not appear to be a significant inhibitor of this transporter. nih.gov Further in vitro research has indicated that raltegravir is also a substrate for Breast Cancer Resistance Protein (BCRP). nih.gov The transport of raltegravir across Caco-2 cell monolayers, a model of the intestinal barrier, was shown to be enhanced in the presence of P-gp inhibitors. nih.gov
The solubility of raltegravir is highly dependent on pH. fda.gov Its solubility increases as the pH rises. fda.gov In acidic environments, such as a pH of 1.2, the solubility is low (0.014 mg/mL), whereas it increases in less acidic to neutral conditions. fda.gov At a pH of 6.6 and below, a 10 mM concentration of raltegravir is only partially soluble. nih.gov The pKa of raltegravir is 6.3. fda.gov This pH-dependent solubility is a critical factor influencing its dissolution and subsequent absorption in the gastrointestinal tract. europa.eu The improved solubility at higher pH is thought to be due to the deprotonation of a hydroxyl group on the pyrimidine (B1678525) ring, resulting in a negative charge on the molecule. nih.gov Based on an in situ rat intestinal perfusion study, raltegravir demonstrated permeability similar to the high-permeability reference compound, metoprolol. europa.eu This has led to its classification as a Biopharmaceutics Classification System (BCS) class II compound, characterized by high permeability and low solubility at physiological pH. europa.eu
Table 2: pH-Dependent Solubility of Raltegravir
Pharmacokinetic Modeling and Simulation (Pre-clinical Models)
Pharmacokinetic modeling and simulation play a crucial role in understanding and predicting the behavior of drugs in biological systems, and can aid in translating pre-clinical findings to clinical scenarios.
While much of the published PBPK modeling for raltegravir focuses on human populations, the principles of PBPK modeling are applicable to non-human models and are used in pre-clinical drug development to simulate drug disposition. nih.govresearchgate.net These models incorporate physiological parameters of the specific animal species (e.g., organ weights, blood flow rates) along with drug-specific in vitro data to predict pharmacokinetic profiles. unil.ch For instance, PBPK modeling has been applied to predict cabotegravir (B606451) pharmacokinetics in rats, demonstrating the utility of this approach in pre-clinical species. researchgate.net Such models can be used to simulate drug concentrations in various tissues, investigate the impact of metabolic pathways, and inform the design of subsequent in vivo studies. researchgate.net
Inter-species pharmacokinetic scaling is a method used to extrapolate pharmacokinetic parameters from animal species to humans, and is a foundational component of pre-clinical drug development. westernu.edu This process often involves allometric scaling, which relates physiological variables to body size. westernu.edu For raltegravir, pharmacokinetic studies have been conducted in several pre-clinical species, including rats, dogs, and rhesus macaques, providing the necessary data for such scaling. researchgate.netnih.gov For example, a mouse equivalent dose for raltegravir was calculated using an interspecies allometric scaling factor of 12.3. nih.gov Pharmacokinetic studies in rhesus macaques have been used to identify clinically relevant doses that mimic human exposures, which is crucial for efficacy and safety studies in non-human primate models of HIV infection. nih.gov These scaling exercises help in selecting appropriate first-in-human doses and predicting human pharmacokinetic profiles based on pre-clinical data. westernu.edu
Table 3: Compound Names Mentioned
Tissue Penetration and Compartmental Distribution Studies (Non-human Models)
Preclinical investigations in non-human models have been crucial for understanding the distribution of raltegravir into various physiological compartments. These studies provide foundational knowledge on how the drug penetrates tissues and fluids, which is essential for predicting its potential efficacy in sanctuary sites where viruses may persist.
Blood-Brain Barrier Permeability Investigations (e.g., in rats)
The central nervous system (CNS) is a critical sanctuary site for HIV-1, making the ability of antiretroviral drugs to cross the blood-brain barrier (BBB) a significant area of preclinical research. Studies in animal models, particularly rats, have been instrumental in characterizing the CNS penetration of raltegravir.
Early toxicology evaluations submitted to the FDA indicated that raltegravir readily crosses the blood-brain barrier in rats. fda.gov Further mechanistic studies have sought to understand the specific processes governing this transport. Research utilizing an in situ intestinal perfusion rat model, along with in vitro cell culture systems, has identified that raltegravir is a substrate for key drug efflux transporters, namely P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govnih.gov These transporters are present at the BBB and actively pump substrates out of the brain, potentially limiting the net accumulation of the drug in the CNS. nih.govnih.gov
| Factor | Observation | Implication | Source |
|---|---|---|---|
| General Permeability | Raltegravir was found to readily cross the blood-brain barrier. | The drug can penetrate the central nervous system. | fda.gov |
| Efflux Transporters | Identified as a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). | These transporters may limit the net accumulation of raltegravir in the brain by actively pumping it out. | nih.govnih.gov |
| Transporter Inhibition | Permeability was significantly enhanced in the presence of P-gp and BCRP inhibitors in an in situ rat intestinal model. | The CNS concentration of raltegravir is actively modulated by efflux pumps at the barrier. | nih.govnih.gov |
Mucosal Secretion Pharmacokinetics (e.g., in macaques)
Mucosal surfaces are primary sites of viral transmission, making the pharmacokinetics of antiretrovirals in mucosal secretions a critical component of preclinical evaluation. Studies in non-human primates, such as rhesus macaques, have provided valuable insights into the distribution of raltegravir into these compartments.
Pharmacokinetic investigations in macaques have demonstrated that raltegravir achieves high and sustained concentrations in mucosal secretions following oral administration. nih.govresearchgate.net One study found that after a single oral dose, raltegravir showed significant penetration into both rectal and vaginal fluids. nih.gov Notably, concentrations in rectal fluid have been reported to be substantially higher than those observed in plasma. researchgate.net For instance, rectal concentrations of raltegravir have been measured at levels up to 35-fold greater than in plasma in macaques. researchgate.net
The drug also persists in rectal tissue and fluid, leading to high tissue-to-plasma ratios as plasma concentrations decline over time. nih.gov This accumulation in mucosal tissues is a key finding from these non-human primate models. researchgate.net The antiviral activity of the drug in these secretions has also been confirmed; rectal secretions collected 24 hours after dosing from treated macaques were able to block viral infection in TZM-bl cells by 50% at high dilutions. nih.govresearchgate.net
| Compartment | Key Finding | Detail | Source |
|---|---|---|---|
| Rectal Secretions | High and sustained drug concentrations. | Rectal concentrations can be up to 35-fold greater than in plasma. | nih.govresearchgate.net |
| Vaginal Secretions | Demonstrated drug penetration. | Raltegravir is readily distributed to the female genital tract. | nih.govresearchgate.net |
| Penetration Rank | Moderate penetration compared to other integrase inhibitors. | In one comparative study, elvitegravir (B1684570) showed the highest penetration in rectal and vaginal fluids, followed by raltegravir. | nih.gov |
| Antiviral Activity | Secretions retain biological activity. | Rectal secretions collected at 24 hours post-dose showed significant antiviral effect in vitro. | nih.govresearchgate.net |
Prodrug Design and Advanced Delivery Systems for Raltegravir Sodium
Rational Design of Raltegravir (B610414) (sodium) Prodrugs
The core rationale behind designing Raltegravir prodrugs is to transiently modify its chemical structure to overcome biopharmaceutical barriers. researchgate.nethumanjournals.com A prodrug is an inactive precursor that, once administered, converts into the active parent drug through metabolic or chemical processes in the body. researchgate.net This approach is particularly valuable for drugs like Raltegravir, which face challenges such as poor solubility that can limit bioavailability and necessitate frequent dosing. slideshare.net
Raltegravir's hydrophilic nature presents a significant hurdle for its encapsulation into polymeric nanocarriers, a key strategy for developing sustained-release therapeutics. nih.govacs.org To address this, a primary mechanistic strategy involves converting Raltegravir into more lipophilic prodrugs. By masking the hydrophilic functional groups of the parent drug with a temporary chemical linkage, or "pro-moiety," the resulting prodrug exhibits increased lipophilicity. nih.gov
This increased lipophilicity serves a dual purpose. Firstly, it significantly enhances the drug's ability to be encapsulated within hydrophobic polymeric nanoparticles. Secondly, this modification can improve the drug's permeability across biological membranes, potentially leading to enhanced bioavailability. slideshare.netnih.gov Research has demonstrated that creating various acyl ester prodrugs of Raltegravir effectively prevents its ionization and increases lipophilicity, which is a critical step for efficient loading into delivery systems like poly(lactic-glycolic acid) (PLGA) nanoparticles. nih.gov
A key objective in Raltegravir prodrug design is to achieve long-acting, sustained release, which can reduce dosing frequency and improve patient adherence. The selection of the pro-moiety is critical as it dictates the release mechanism and rate of conversion back to the active Raltegravir. nih.govacs.org
One innovative approach is the aminoalkoxycarbonyloxymethyl (amino-AOCOM) ether prodrug concept. researchgate.net This strategy utilizes a pH-triggered intramolecular cyclization reaction to release the parent drug. acs.orgnih.gov This mechanism is independent of enzymatic activity, offering a more predictable release profile. acs.orgnih.gov In one study, an amino-AOCOM ether prodrug of Raltegravir (referred to as compound 25 ) was synthesized. This prodrug was designed to be retained in subcutaneous tissue, where it would slowly break down via this cyclization mechanism to provide a steady, long-term release of Raltegravir. researchgate.net
Another strategy involves creating acetal (B89532) carbonate prodrugs, such as MK-8970 , designed to enhance absorption in the colon. nih.gov This approach aims to create a controlled-release formulation that could allow for less frequent administration while maintaining the therapeutic efficacy of Raltegravir. nih.gov The choice of pro-moiety in these cases is guided by the desired release kinetics, target site, and the specific chemical properties required to optimize the drug's pharmacokinetic profile. nih.gov
Nanoparticle-Based Delivery Systems for Raltegravir (sodium) Prodrugs
Combining Raltegravir prodrugs with nanoparticle-based delivery systems represents a powerful strategy to create long-acting antiretroviral therapies. Polymeric nanocarriers are often used to protect the drug from degradation and control its release, but their effectiveness is limited when dealing with hydrophilic compounds like Raltegravir. nih.govacs.org By using lipophilic prodrugs of Raltegravir, researchers can overcome the challenge of low encapsulation efficiency. nih.govacs.orgnih.gov
Encapsulation efficiency refers to the percentage of the initial drug that is successfully incorporated into the nanoparticle. australiansciencejournals.com For hydrophilic drugs like Raltegravir, this efficiency is often low in hydrophobic polymeric systems such as PLGA. nih.govacs.org
The prodrug strategy directly addresses this limitation. By converting Raltegravir into more hydrophobic ester prodrugs, its compatibility with the polymer matrix is significantly improved. This results in a dramatic increase in encapsulation efficiency. Research has shown that modifying Raltegravir with lipophilic pro-moieties can increase its encapsulation in PLGA nanoparticles by as much as 20- to 25-fold compared to the parent drug. nih.govacs.orgnih.gov This substantial improvement in drug loading is a critical step toward developing clinically viable long-acting injectable formulations.
| Compound | Description | Improvement in Encapsulation Efficiency | Reference |
|---|---|---|---|
| Raltegravir (Parent Drug) | Hydrophilic antiretroviral | Baseline (Low) | nih.govacs.org |
| Raltegravir Acyl Ester Prodrugs | Lipophilic prodrugs designed for nanoparticle delivery | Up to 25-fold increase compared to parent Raltegravir | nih.govacs.orgnih.gov |
Once the prodrug-loaded nanoparticles are administered, they can be taken up by cells, creating an intracellular drug reservoir. nih.govacs.org The release of the active drug, Raltegravir, from this reservoir is governed by the hydrolysis of the pro-moiety from the prodrug. The rate of this hydrolysis can be precisely tuned by the chemical nature of the selected pro-moiety. nih.govacs.org
This controlled conversion allows for distinct patterns of Raltegravir availability within the cell over time. nih.govacs.org Researchers have developed methods to track the temporal distribution of both the intact prodrug and the released Raltegravir inside cells. nih.govacs.org These studies confirm that prodrug-loaded nanoparticles are capable of sustained intracellular drug release, maintaining therapeutic concentrations for an extended period. nih.govacs.org The formation of the active metabolite (Raltegravir) is dependent on the cleavage of the linker, which can occur before or after the prodrug is released from the nanoparticle delivery system. nih.gov
In Vitro and In Vivo (Non-human) Evaluation of Prodrugs and Delivery Systems
The efficacy of Raltegravir prodrugs and their delivery systems is rigorously tested through a combination of in vitro and non-human in vivo studies. These evaluations are essential to characterize the release kinetics and pharmacokinetic behavior before any potential clinical application.
In vitro studies are typically conducted under conditions that mimic the physiological environment. For instance, the amino-AOCOM ether prodrug of Raltegravir, compound 25 , was incubated in a phosphate-buffered saline (PBS) solution at 34°C to simulate conditions in subcutaneous tissue. The results showed a slow and sustained release of Raltegravir, with 82.1% of the drug released over a period of 45 days. researchgate.net
| Time (Days) | Cumulative Raltegravir Released (%) |
|---|---|
| 1 | 8.4% |
| 10 | 31.5% |
| 45 | 82.1% |
Data sourced from an in vitro study of prodrug 25 incubated in 50% PBS at 34°C. researchgate.net
Subsequent in vivo evaluations in non-human models provide critical pharmacokinetic data. The same Raltegravir prodrug (25 ) was administered to mice to assess its effect on the drug's half-life. While the in vivo effect was less pronounced than what was observed in vitro, the study provided initial proof-of-concept, showing a significant extension of Raltegravir's half-life. researchgate.net Similarly, pharmacokinetic studies in animal models like macaques are crucial for determining clinically relevant doses and assessing drug penetration into mucosal secretions. nih.gov
| Compound | Administration | Half-life (t½) | Fold Increase in Half-life |
|---|---|---|---|
| Raltegravir (Unmodified) | Subcutaneous | ~0.76 h (calculated) | - |
| Prodrug 25 | Subcutaneous | 3.18 h | 4.2-fold |
Pharmacokinetic data for Raltegravir and its prodrug (compound 25) following a single subcutaneous dose in BALB/c mice. researchgate.net
These preclinical evaluations, including both in vitro dissolution and in vivo pharmacokinetic studies, are fundamental for optimizing prodrug and formulation design to improve drug delivery and therapeutic outcomes. nih.govnih.gov
Cell-Based Assays for Prodrug Conversion and Antiviral Activity
The evaluation of novel raltegravir prodrugs necessitates a robust in vitro testing process to confirm both their conversion to the active parent drug within a cellular environment and their subsequent antiviral efficacy. Cell-based assays are fundamental tools for this preliminary screening, providing critical data on the prodrug's potential before advancing to more complex in vivo studies. These assays are designed to assess two primary functions: the intracellular hydrolysis or cleavage of the prodrug moiety to release active raltegravir, and the ability of the released drug to inhibit HIV replication.
Research efforts have led to the development of various prodrugs aimed at improving the pharmacological properties of raltegravir. mdpi.com The anti-HIV activity of these compounds is often dramatically improved through their conversion to prodrugs. mdpi.com For instance, in the development of integrase inhibitors based on a β-diketo acid scaffold, a prodrug strategy was employed to enhance cellular permeability and antiviral potency. It was confirmed that one such prodrug was rapidly hydrolyzed within cells to release the active compound. mdpi.com
The efficacy of these prodrugs is quantified using standard virological assays. Typically, human peripheral blood mononuclear cells (PBMCs) or other susceptible cell lines like MAGI cells are infected with HIV-1 in the presence of varying concentrations of the prodrug. mdpi.comacs.org The antiviral activity is determined by measuring the concentration of the compound that inhibits viral replication by 50% (EC50). Concurrently, the cytotoxicity of the compound is assessed by measuring the concentration that reduces cell viability by 50% (CC50). The ratio of these two values provides the therapeutic index (TI = CC50/EC50), a key indicator of the drug's selectivity and potential for therapeutic success. mdpi.com
For example, a prodrug of a potent HIV-1 strand transfer inhibitor exhibited remarkable anti-HIV-1 activity in cell culture, with an EC50 of 9 ± 4 nM and a CC50 of 135 ± 7 μM, resulting in a high therapeutic index of 15,000. acs.org Another study showed a dramatic improvement in anti-HIV activity for a diketo acid (Compound 96), where the EC50 improved from 500 nM to 9 nM for its prodrug (Compound 116). mdpi.com These cell-based studies are indispensable for establishing a structure-activity relationship and selecting promising prodrug candidates for further development.
| Prodrug | Parent Compound | Cell Line | Antiviral Activity (EC50) | Cytotoxicity (CC50) | Therapeutic Index (TI) | Source |
|---|---|---|---|---|---|---|
| Compound 10 | Inhibitor 2 | Not Specified | 9 ± 4 nM | 135 ± 7 μM | 15,000 | acs.org |
| Compound 116 | Compound 96 | Not Specified | 9 nM | Not Reported | Not Reported | mdpi.com |
| Compound 11 | Not Specified | PBMC cells | 0.14 μM | 110 μM | 786 | mdpi.com |
Animal Models for Pharmacokinetic Characterization of Prodrugs
Following promising in vitro results, the characterization of a raltegravir prodrug's pharmacokinetic (PK) profile in animal models is a critical step. These studies are essential to understand how the prodrug and the released active raltegravir are absorbed, distributed, metabolized, and excreted (ADME) in a living system. While in vitro models provide initial data, they are not fully predictive of in vivo pharmacokinetics, making animal studies indispensable. mdpi.com Common models for these evaluations include mice, rats, dogs, and non-human primates like rhesus macaques. mdpi.comresearchgate.netnih.gov
The primary goal of developing a raltegravir prodrug is often to create a long-acting formulation that can be administered less frequently, for instance, as a subcutaneous injection. mdpi.com Pharmacokinetic studies in animal models are designed to determine if a prodrug can achieve this goal by providing sustained plasma concentrations of the active drug. Key parameters measured include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), the area under the concentration-time curve (AUC), and the elimination half-life (t½).
In one study, an aminoalkoxycarbonyloxymethyl (amino-AOCOM) ether prodrug of raltegravir (Compound 25) was evaluated in male BALB/c mice. mdpi.com Following a single 30 mg/kg subcutaneous dose, the prodrug successfully extended the plasma half-life of raltegravir by 4.2-fold compared to the administration of unmodified raltegravir (3.18 hours for the prodrug versus 0.76 hours for the parent drug). mdpi.com This provided an initial in vivo proof-of-concept for the prodrug's ability to prolong drug exposure, although the effect was less pronounced than what was observed in in vitro release studies, suggesting potential enzymatic degradation and rapid clearance of the prodrug in vivo. mdpi.com
Humanized mouse models have also been employed for comprehensive PK studies of raltegravir itself, demonstrating their utility for deriving important preclinical data. nih.gov These models allow for the simultaneous sampling of plasma and multiple mucosal tissues, which is not feasible in human studies. nih.gov Such models could be invaluable for assessing how prodrugs affect raltegravir distribution to key sites of HIV replication. Pharmacokinetic studies in larger animals, such as rhesus macaques, help in defining doses that are equivalent to those used in humans, facilitating efficacy and dose-escalation studies. nih.gov
| Compound | Animal Model | Dose and Route | Key Pharmacokinetic Parameter | Result | Source |
|---|---|---|---|---|---|
| Prodrug 25 | BALB/c Mice | 30 mg/kg, Subcutaneous | Plasma Half-life (t½) | 3.18 hours | mdpi.com |
| Raltegravir (Control) | BALB/c Mice | 30 mg/kg, Subcutaneous | Plasma Half-life (t½) | 0.76 hours | mdpi.com |
| Raltegravir | Rhesus Macaques | 50 mg/kg, Oral | Plasma Concentration | Within range seen in humans receiving 400-800 mg | nih.gov |
| Raltegravir | Humanized Mice | 3.28 mg/mouse, Oral Gavage | Tissue Exposure (AUC24h) | Higher exposure in vaginal, rectal, and intestinal tissues compared to plasma | nih.gov |
Analytical Methodologies for Raltegravir Sodium in Research Settings
Chromatographic Techniques for Quantification and Impurity Profiling
Chromatographic methods are central to the analysis of Raltegravir (B610414), offering high resolution and sensitivity for both quantification and the identification of impurities.
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) configuration, is a widely used technique for the determination of Raltegravir in bulk drug and pharmaceutical formulations. pharmainfo.insemanticscholar.org These methods are valued for their accuracy, precision, and ability to separate the parent drug from any degradation products, making them suitable as stability-indicating assays. jetir.orggreenpharmacy.info
Development of these methods involves optimizing various chromatographic parameters. A common stationary phase is a C18 or C8 column. pharmainfo.injetir.orggreenpharmacy.info The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate or ammonium acetate) and an organic solvent such as acetonitrile or methanol. jetir.orgijprajournal.comijpar.com The pH of the buffer is often adjusted to achieve optimal separation and peak shape. jetir.orgijpar.com Detection is commonly performed using a UV detector at wavelengths where Raltegravir exhibits significant absorbance, such as 213 nm, 254 nm, or 315 nm. pharmainfo.injetir.orggreenpharmacy.info
Validation is conducted according to International Conference on Harmonisation (ICH) guidelines. pharmainfo.injetir.org A stability-indicating RP-HPLC method was developed where Raltegravir was subjected to stress conditions like acid and base hydrolysis, oxidation, and thermal and photolytic stress to demonstrate the method's specificity in separating the drug from its degradation products. jetir.orggreenpharmacy.info For instance, one study found Raltegravir to be particularly sensitive to alkaline conditions. greenpharmacy.info
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Hypersil BDS, C18 (100 x 4.6 mm, 5µm) | Buffer and Acetonitrile (60:40 v/v) | 1.0 | 213 | Not Specified | pharmainfo.in |
| HiQsil C18 (150 x 4.6mm, 5µm) | Methanol: Phosphate buffer (pH 3.0): Acetonitrile (40:30:30 v/v/v) | 1.0 | 315 | 3.3 ± 0.2 | jetir.org |
| Develosil ODS HG-5 RP C18 (15cm x 4.6mm, 5µm) | Phosphate buffer (pH 3.0): Methanol (30:70 v/v) | 1.0 | 246 | ~5.0 | ijpar.com |
| Phenomenex C8 (250 mm × 4.6 mm, 5 µm) | Ammonium formate: Acetonitrile (20:80, v/v) | 1.2 | 254 | Not Specified | greenpharmacy.info |
For highly sensitive and selective quantification, particularly in complex biological matrices like human plasma or serum, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.govtandfonline.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
LC-MS/MS methods for Raltegravir typically use a triple quadrupole mass spectrometer with detection performed in multi-reaction monitoring (MRM) mode. nih.gov The ionization is often achieved using an electrospray ionization (ESI) source, which can be operated in either positive or negative mode. nih.govnih.gov For instance, one method utilized negative ionization mode for quantitation using the transition of m/z 443.1→316.1 for Raltegravir. nih.gov Another employed positive ionization. nih.gov The use of a stable isotope-labeled internal standard, such as Raltegravir-d3, is common to ensure accuracy. nih.govjst.go.jp These methods are characterized by short run times, often just a few minutes, and high sensitivity, allowing for the quantification of Raltegravir at very low concentrations (ng/mL or even pg/mL levels). nih.govnih.govnih.gov A highly sensitive LC-MS/MS assay was developed for quantifying intracellular Raltegravir in human cell extracts, with a linear range from 0.0023 to 9.2 ng/mL. nih.govnih.govvilniustech.lt
| Matrix | Chromatographic Column | Ionization Mode | Linear Range | Internal Standard | Reference |
|---|---|---|---|---|---|
| Human Plasma | AQUITY UPLC C18 | ESI Positive | 5-2560 ng/mL | Not Specified | nih.gov |
| Human Plasma | Chromolith RP-18e C18 (100 mm × 4.6 mm) | ESI Negative | 2.0–6000 ng/mL | Raltegravir-d3 | nih.gov |
| Rat Serum | Waters, Exterra C18 (50*4.6 mm, 5µm) | Not Specified | 1-1000 ng/mL | Didanosine | nwpii.com |
| Human Cell Extracts | Shim-pack XR-ODSII (2.0 mm × 75 mm) | ESI Positive | 0.0023-9.2 ng/mL | Not Specified | nih.gov |
| Human Plasma | Unisol C18 (4.6x100 mm, 5μm) | Positive | 10-10000 ng/mL | Raltegravir 13C D3 | wjpps.com |
Spectrophotometric and Other Spectroscopic Methods (e.g., UV-Vis, D0, D1, Difference Spectroscopy)
Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, offer a simpler, more economical, and rapid alternative for the quantification of Raltegravir in bulk and pharmaceutical dosage forms. japsonline.comijpcbs.com These methods are based on the principle that the drug absorbs light at a specific wavelength (λmax).
For Raltegravir, the λmax is typically observed between 328 nm and 334 nm, depending on the solvent used. ijpcbs.comnih.govnih.gov Common solvents include water, a mixture of methanol and water, or 0.1N NaOH. japsonline.comijpcbs.comnih.gov The drug has been shown to obey Beer-Lambert's law over various concentration ranges, allowing for quantitative analysis. japsonline.comnih.govnih.gov In addition to the standard absorption maxima method (zero-order, D⁰), other techniques like first-order derivative (D¹) and area under the curve (AUC) methods have also been developed and validated to enhance specificity and reduce interference from excipients. ijprajournal.comnih.govnih.gov For example, one study utilized an area under the curve method in the wavelength range of 323-333 nm. nih.govnih.gov
| Method | Solvent | λmax / Wavelength Range (nm) | Linearity Range (µg/mL) | Reference |
|---|---|---|---|---|
| UV Spectrophotometry | Water | 331.6 | 1-100 | japsonline.com |
| UV Absorption Maxima | Methanol:Water (50:50) | 328 | 3-55 | nih.govnih.govresearchgate.net |
| UV Area Under Curve | Methanol:Water (50:50) | 323-333 | 3-55 | nih.govnih.govresearchgate.net |
| UV Spectrophotometry | 0.1N NaOH | 334 | 10-60 | ijpcbs.com |
| Zero-Order (D⁰) | Not Specified | 325 | 1-150 | ijprajournal.com |
Bioanalytical Methodologies for Biological Matrices (Research Grade)
The analysis of Raltegravir in biological matrices such as plasma, serum, and cell extracts is essential for pharmacokinetic studies. nih.govnwpii.com These bioanalytical methods require robust sample preparation techniques and rigorous validation to ensure reliable results.
Effective sample preparation is critical to remove interfering endogenous components from the biological matrix and to concentrate the analyte before analysis.
Solid Phase Extraction (SPE): SPE is a highly selective and efficient technique used for cleaning up plasma samples. nih.gov It involves passing the liquid sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. amazonaws.com For Raltegravir, an SPE method was developed that yielded high and consistent recoveries of around 90% for both the drug and the internal standard. nih.gov This technique is beneficial as it can concentrate the analyte, thereby increasing the sensitivity of the subsequent analysis. nih.gov
Liquid-Liquid Extraction (LLE): LLE is another common technique used to extract Raltegravir from biological fluids. nih.govnwpii.com This method involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. One LC-MS/MS method for Raltegravir in rat serum utilized LLE and achieved a recovery of 70%. nwpii.com Another method for human plasma involved LLE followed by evaporation and reconstitution of the sample in the mobile phase. nih.gov A different LLE procedure using a methylene chloride and n-hexane solvent mixture reported a mean extraction recovery of 92.6% for Raltegravir. nih.gov
Protein Precipitation: This is a simpler and faster method where a solvent, such as methanol, is added to the plasma sample to precipitate proteins. jst.go.jpbiorxiv.org The supernatant containing the analyte is then collected for analysis. This technique was used for the simultaneous quantification of Raltegravir and other integrase inhibitors. jst.go.jpbiorxiv.org
Bioanalytical methods must be thoroughly validated to ensure their performance is reliable and reproducible. Key validation parameters as per ICH guidelines include:
Linearity: This establishes the relationship between the instrument response and the known concentration of the analyte. For Raltegravir, methods have demonstrated excellent linearity over wide concentration ranges, with correlation coefficients (r or r²) consistently greater than 0.99. ijpar.comnih.govnih.govnwpii.com
Precision and Accuracy: Precision measures the closeness of repeated measurements, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). Accuracy refers to how close the measured value is to the true value, often expressed as percent recovery or percent bias. For Raltegravir, both intra-day and inter-day precision values are typically below 15%, and accuracy is within 85-115%, which is within acceptable limits for bioanalytical methods. ijprajournal.comnih.govnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ijpar.com These values are crucial for methods designed to measure low drug concentrations. For instance, a simple UV spectroscopy method reported an LOD of 0.311 μg/mL and an LOQ of 0.941 μg/mL, whereas a more sensitive RP-HPLC method had an LOD of 0.06 µg/ml and an LOQ of 0.36 µg/ml. ijpar.comijpcbs.com Ultrasensitive LC-MS/MS methods can achieve much lower LOQs, in the range of nanograms or even picograms per milliliter. nih.gov
Specificity: This is the ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. Specificity is demonstrated by showing no significant interference at the retention time of the analyte and internal standard. pharmainfo.inajpaonline.com
| Method | Matrix | Linearity Range | Precision (%CV or %RSD) | Accuracy (% Recovery or % Bias) | LOD | LOQ | Reference |
|---|---|---|---|---|---|---|---|
| UPLC-MS/MS | Human Plasma | 5-2560 ng/mL | 2.4 - 11.2% | 2.5 - 12.9% (inaccuracy) | Not Specified | 5 ng/mL | nih.gov |
| LC-MS/MS | Human Plasma | 2.0–6000 ng/mL | 0.87 - 3.64% | 96.3 - 103.9% | Not Specified | 2.0 ng/mL | nih.gov |
| HPLC-UV | Human Plasma | 20–10,000 ng/mL | 1.4 - 7.9% | 97.5 - 104.4% | Not Specified | 20 ng/mL | ijprajournal.comnih.gov |
| LC-MS/MS | Rat Serum | 1-1000 ng/mL | Not Specified | Not Specified | Not Specified | 1 ng/mL | nwpii.com |
| RP-HPLC | Bulk/Dosage Form | 20-70 µg/mL | <2% | 100.32 - 101.09% | 0.06 µg/mL | 0.36 µg/mL | ijpar.com |
| RP-HPLC | Bulk/Dosage Form | 1–120 µg/ml | Not Specified | Not Specified | 0.2885 µg/ml | 0.8743 µg/ml | greenpharmacy.info |
Stability-Indicating Analytical Methods
The development of stability-indicating analytical methods is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, allowing for an accurate assessment of the API's stability under various environmental conditions. For Raltegravir, several stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed and validated in research settings. These methods are essential for monitoring the stability of raltegravir in bulk drug substances and pharmaceutical dosage forms.
Forced degradation studies are a key component of developing stability-indicating methods. In these studies, raltegravir is subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and light, to induce degradation. The resulting degradation products are then separated and identified, demonstrating the specificity of the analytical method.
One such study developed a simple and rapid stability-indicating HPLC method for Raltegravir potassium using a C18 column and a mobile phase consisting of a mixture of methanol, phosphate buffer, and acetonitrile. The method demonstrated degradation of the sample under acid and base hydrolysis, as well as under oxidative, thermal, and photolytic stress conditions jetir.orgjetir.org. Another study utilized a reverse-phase HPLC (RP-HPLC) method with a Hypersil BDS C18 column and a mobile phase of buffer and acetonitrile to assess the stability of raltegravir pharmainfo.insemanticscholar.org. This study also involved forced degradation under various conditions and subsequent characterization of the degradants using liquid chromatography-mass spectrometry (LC-MS) pharmainfo.in.
The stability of Raltegravir has been investigated under different stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. One study found that degradation was particularly observed under alkaline hydrolytic conditions ajpaonline.com. Researchers have also employed UPLC methods for a more rapid and efficient analysis of raltegravir and its degradation products researchgate.net. These methods have been validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness jetir.orgpharmainfo.inijpar.com.
The findings from these research studies are summarized in the following tables, which detail the chromatographic conditions used and the outcomes of the forced degradation studies.
Table 1: Chromatographic Conditions for Stability-Indicating Analysis of Raltegravir
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatography | RP-HPLC | RP-HPLC | RP-HPLC |
| Column | Hypersil BDS, C18, 100 x 4.6 mm, 5µm pharmainfo.insemanticscholar.org | Symmetry HiQsil C18, 150 x 4.6mm, 5µm jetir.orgjetir.org | Develosil ODS HG-5 RP C18, 150 x 4.6mm, 5µm ijpar.com |
| Mobile Phase | Buffer and Acetonitrile (60:40 v/v) pharmainfo.insemanticscholar.org | Methanol, Phosphate buffer, Acetonitrile (40:30:30 v/v/v) jetir.orgjetir.org | Phosphate Buffer (pH 3.0) and Methanol (30:70 v/v) ijpar.com |
| Flow Rate | 1.0 mL/min pharmainfo.in | 1.0 mL/min jetir.orgjetir.org | 1.0 mL/min ijpar.com |
| Detection Wavelength | 213 nm pharmainfo.insemanticscholar.org | 315 nm jetir.orgjetir.org | 246 nm ijpar.com |
| Injection Volume | 10 µl pharmainfo.in | 20 µl jetir.orgjetir.org | 10 µl ijpar.com |
| Retention Time | Not Specified | 3.3 ± 0.2 min jetir.orgjetir.org | ~5.0 min (run time) ijpar.com |
Table 2: Summary of Forced Degradation Studies of Raltegravir
| Stress Condition | Conditions Applied | Degradation Observed |
| Acid Hydrolysis | 2N HCl, refluxed for 30 mins at 60°C pharmainfo.in | Significant Degradation researchgate.net |
| Alkali Hydrolysis | 2N NaOH, refluxed for 30 mins at 60°C pharmainfo.in | Most significant degradation observed ajpaonline.comgreenpharmacy.inforesearchgate.net |
| Oxidative Degradation | 20% H₂O₂, kept for 30 min at 60°C pharmainfo.in | Degradation observed jetir.org |
| Thermal Degradation | Oven at 105°C for 6 hours pharmainfo.in | Degradation observed jetir.orgjetir.org |
| Photolytic Degradation | Exposed to UV light in a stability chamber for 7 days pharmainfo.in | Degradation observed jetir.orgjetir.org |
| Neutral Hydrolysis | Refluxed in water | Labile behavior observed researchgate.net |
Table 3: Validation Parameters of a Stability-Indicating HPLC Method for Raltegravir
| Parameter | Finding |
| Linearity Range | 25-150% of label claims pharmainfo.insemanticscholar.org |
| Correlation Coefficient (r²) | 0.999 pharmainfo.inijpar.com |
| Accuracy (% Recovery) | >97.0% and <103.0% pharmainfo.in |
| Precision (RSD) | 0.2% for five injections pharmainfo.insemanticscholar.org |
| Limit of Detection (LOD) | 33.99 ng/spot ajpaonline.com |
| Limit of Quantification (LOQ) | 103.01 ng/spot ajpaonline.com |
Pre Clinical Antiviral Efficacy and Selectivity Profiling in Vitro & Non Human in Vivo
Cell-Based Antiviral Assays for HIV-1/HIV-2 Replication Inhibition
The in vitro antiviral activity of raltegravir (B610414) has been extensively evaluated in various cell-based assays to determine its efficacy in inhibiting the replication of both HIV-1 and HIV-2.
Concentration-Response Relationships (IC50, IC95)
The potency of raltegravir is quantified by its 50% and 95% inhibitory concentrations (IC50 and IC95, respectively). In human T-lymphoid cell cultures infected with the cell-line adapted HIV-1 variant H9IIIB, raltegravir demonstrated a 95% inhibitory concentration (IC95) of 31 ± 20 nM. oup.commedchemexpress.com The presence of human serum can influence the antiviral activity of drugs. In the presence of 50% normal human serum, the IC95 of raltegravir against the H9IIIB isolate was 31 ± 20 nM. pmda.go.jp In a separate study using MT4 human T-lymphoid cells and the same viral isolate in a culture medium containing 10% fetal bovine serum (FBS), the IC95 was determined to be 18.7 ± 14 nM. europa.eupmda.go.jp
Against primary clinical isolates of HIV-1, including those from five non-B subtypes and strains resistant to reverse transcriptase inhibitors and protease inhibitors, raltegravir showed an IC95 ranging from 6 to 50 nM in mitogen-activated human peripheral blood mononuclear cells (PBMCs). tga.gov.au Furthermore, in a single-cycle infection assay against 23 different HIV-1 isolates, which included 5 non-B subtypes and 5 circulating recombinant forms, the IC50 values were found to be in the range of 5 to 12 nM. tga.gov.au
Raltegravir is also active against HIV-2. In studies using CEMx174 cells, it inhibited the replication of a laboratory HIV-2 isolate with an IC95 of 6 nM. oup.commedchemexpress.com Another study reported an IC95 of 6.3 nM against an HIV-2 laboratory isolate in the same cell line with 10% FBS in the culture medium. pmda.go.jp
Table 1: In Vitro Antiviral Activity of Raltegravir against HIV-1 and HIV-2
| Virus | Cell Line | Assay Conditions | Inhibitory Concentration | Reference |
|---|---|---|---|---|
| HIV-1 (H9IIIB) | Human T-lymphoid cells | - | IC95: 31 ± 20 nM | oup.commedchemexpress.com |
| HIV-1 (H9IIIB) | MT4 cells | 10% FBS | IC95: 18.7 ± 14 nM | europa.eupmda.go.jp |
| HIV-1 (H9IIIB) | Human T-lymphoid cells | 50% NHS | IC95: 31 ± 20 nM | pmda.go.jp |
| Primary HIV-1 Isolates | Human PBMCs | 20% FBS | IC95: 6 - 50 nM | tga.gov.aupmda.go.jp |
| 23 HIV-1 Isolates | - | Single-cycle infection | IC50: 5 - 12 nM | tga.gov.au |
| HIV-2 | CEMx174 cells | - | IC95: 6 nM | oup.commedchemexpress.com |
| HIV-2 | CEMx174 cells | 10% FBS | IC95: 6.3 nM | pmda.go.jp |
FBS: Fetal Bovine Serum, NHS: Normal Human Serum, PBMCs: Peripheral Blood Mononuclear Cells
Evaluation in Various Cell Lines and Viral Strains
The antiviral efficacy of raltegravir has been confirmed across a variety of cell lines and against diverse viral strains. It has demonstrated potent activity in human T-lymphoid cell lines such as MT-4 and CEMx174, as well as in primary human peripheral blood mononuclear cells. tga.gov.aueuropa.eupmda.go.jp The compound is effective against both laboratory-adapted HIV-1 strains, like H9IIIB, and a wide array of primary clinical isolates. tga.gov.aupmda.go.jp This includes activity against different HIV-1 subtypes (non-B subtypes) and circulating recombinant forms. tga.gov.au Importantly, raltegravir retains its activity against HIV-1 isolates that are resistant to other classes of antiretroviral drugs, including reverse transcriptase inhibitors and protease inhibitors. tga.gov.au Its activity extends to both CCR5-tropic and CXCR4-tropic HIV-1 strains and it is also effective against HIV-2. oup.comnih.gov
Enzymatic Assays of Integrase Activity
The specific molecular target of raltegravir is the HIV integrase enzyme. In vitro enzymatic assays using purified recombinant HIV-1 integrase have been crucial in elucidating its mechanism of action. These assays measure the inhibition of the strand transfer reaction, which is the covalent joining of the viral DNA into a target DNA sequence. Raltegravir potently inhibits this reaction with a 50% inhibitory concentration (IC50) of approximately 10 nM. europa.eupmda.go.jp In other studies, the IC50 for inhibiting strand transfer has been reported to be in the range of 2-7 nM. cellagentech.com
Raltegravir demonstrates high selectivity for HIV integrase. It does not significantly inhibit human phosphoryltransferases, including DNA polymerases α, β, and γ. tga.gov.au Furthermore, it shows weak to no inhibitory activity against the polymerase and RNase H functions of HIV-1 reverse transcriptase. europa.eucellagentech.com
Combination Studies with Other Antiretroviral Agents (Mechanistic Synergy/Antagonism)
To assess its potential for use in combination therapy, raltegravir has been evaluated in vitro with a panel of other licensed antiretroviral agents. These studies have consistently shown that raltegravir does not exhibit antagonism when combined with other drugs. hpfb-dgpsa.ca When tested in combination with various nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors (PIs), and the entry inhibitor enfuvirtide, the interactions were found to be either additive or synergistic. tga.gov.auresearchgate.net
Synergistic activity was particularly noted when raltegravir was combined with other antiretrovirals at concentrations approaching their IC95 and higher. hpfb-dgpsa.ca In studies with human T-lymphoid cells infected with the H9IIIB variant of HIV-1, additive to synergistic activity was observed with a broad range of antiretrovirals. tga.gov.au
Table 2: In Vitro Combination Antiviral Activity of Raltegravir
| Drug Class | Antiretroviral Agent | Observed Interaction with Raltegravir | Reference |
|---|---|---|---|
| NRTI | Zidovudine (B1683550), Zalcitabine, Stavudine, Abacavir, Tenofovir (B777), Didanosine, Lamivudine (B182088) | Additive to Synergistic | tga.gov.au |
| NNRTI | Efavirenz, Nevirapine, Delavirdine | Additive to Synergistic | tga.gov.au |
| PI | Indinavir, Saquinavir, Ritonavir, Amprenavir, Lopinavir, Nelfinavir, Atazanavir | Additive to Synergistic | tga.gov.au |
| Entry Inhibitor | Enfuvirtide | Additive to Synergistic | tga.gov.au |
Evaluation in Non-human Primate Models for Prophylaxis Potential (Mechanism/PK/PD Focused)
Non-human primate models have been instrumental in evaluating the potential of raltegravir for pre-exposure prophylaxis (PrEP). Studies in rhesus macaques have provided proof-of-concept for the protective efficacy of integrase inhibitors. In one study, a 1% raltegravir gel applied vaginally 3 hours after a simian/human immunodeficiency virus (SHIV) exposure protected five out of six macaques from infection. natap.org This highlights the potential of a post-exposure prophylactic approach with raltegravir due to its mechanism of action targeting a later stage in the viral life cycle.
Pharmacokinetic studies in rhesus macaques receiving single oral doses of raltegravir have shown that the drug is absorbed and distributed to mucosal sites. oup.comnatap.org These studies aimed to identify doses that mimic human drug exposures and found that raltegravir penetrates rectal and vaginal secretions. natap.org The antiviral activity of these secretions was confirmed in vitro. natap.org
In humanized mouse models, oral administration of raltegravir has been shown to fully protect against vaginal HIV-1 challenge, providing further evidence for its potential as a systemic PrEP agent. nih.govplos.org These studies demonstrated that effective protective concentrations of the drug were achieved in vaginal tissues. nih.gov The use of raltegravir in combination with other antiretrovirals, such as tenofovir and emtricitabine, has also been evaluated in SIV-infected rhesus macaques as part of antiretroviral therapy regimens, demonstrating the ability to suppress viral replication. pnas.orgplos.org These non-human primate studies are crucial for understanding the pharmacokinetic and pharmacodynamic parameters necessary for effective prophylaxis. nih.govresearchgate.net
Emerging Research Areas and Future Directions in Raltegravir Sodium Studies
Development of Next-Generation Integrase Inhibitors
The development of raltegravir (B610414) paved the way for a new class of antiretroviral drugs, but it also presented limitations such as a twice-daily dosing schedule and a relatively low genetic barrier to resistance. nih.gov These factors spurred the development of next-generation INSTIs with improved pharmacological profiles.
Key next-generation integrase inhibitors include:
Elvitegravir (B1684570) : This INSTI offers the convenience of once-daily dosing as part of a single-tablet regimen. nih.govsma.org However, it requires a boosting agent, cobicistat, and demonstrates significant cross-resistance with raltegravir. nih.govaidsmap.com
Dolutegravir (B560016) : Considered a significant step forward, dolutegravir features once-daily dosing without the need for a booster, good tolerability, and a higher barrier to resistance with limited cross-resistance to raltegravir. nih.govi-base.info
Bictegravir (B606109) : This agent also has a high barrier to resistance. i-base.info
Cabotegravir (B606451) (S/GSK1265744) : Developed as a long-acting parenteral agent, cabotegravir shows a high in vitro barrier to resistance and allows for infrequent dosing. nih.gov
Research is also exploring novel mechanisms of action, such as inhibitors of the lens epithelium-derived growth factor (LEDGF)/p75 binding site of integrase (LEDGINs) and non-catalytic site integrase inhibitors (NCINIs), which are in early stages of development and may offer advantages against resistance. nih.govrsc.org
Table 1: Comparison of Raltegravir and Next-Generation Integrase Inhibitors
| Compound | Dosing Frequency | Booster Required | Resistance Barrier | Cross-Resistance with Raltegravir |
|---|---|---|---|---|
| Raltegravir | Twice-daily | No | Modest | - |
| Elvitegravir | Once-daily | Yes | Low | Extensive nih.gov |
| Dolutegravir | Once-daily | No | High | Limited nih.gov |
| Bictegravir | Once-daily | No | High | Can overcome some raltegravir resistance i-base.info |
| Cabotegravir | Infrequent injection | No | High | Shows activity against some raltegravir-resistant strains nih.gov |
Strategies for Overcoming Drug Resistance
The emergence of drug-resistant HIV strains is a significant challenge in treatment. nih.gov Resistance to raltegravir can develop, limiting its long-term efficacy. dovepress.com Cross-resistance, where resistance to one drug confers resistance to others in the same class, is a particular concern with early INSTIs. i-base.infoi-base.info
Strategies to combat resistance include:
Development of drugs with a higher genetic barrier to resistance : Second-generation INSTIs like dolutegravir and bictegravir are less susceptible to the resistance mutations that affect raltegravir. i-base.info
Use of alternative drug classes : For patients with INSTI-resistant virus, switching to or adding agents from different classes, such as boosted protease inhibitors (e.g., darunavir), newer non-nucleoside reverse transcriptase inhibitors (NNRTIs), or entry inhibitors, is a common strategy. i-base.infodovepress.com
Dose adjustments : In some cases, a higher dose of dolutegravir may overcome resistance to raltegravir or elvitegravir. i-base.info
Novel drug targets : Research into new antiretroviral classes, such as capsid inhibitors and maturation inhibitors, aims to provide options for patients with multidrug-resistant HIV. nih.gov
Studies have shown that S/GSK1349572 (dolutegravir) is active against HIV isolates that are resistant to raltegravir, indicating a distinct resistance profile. natap.org
Novel Therapeutic Applications Beyond HIV (e.g., Herpesviruses, if research-focused on mechanism)
Intriguing research has uncovered potential applications for raltegravir beyond its primary use in HIV treatment, particularly against herpesviruses.
Initial research suggested that raltegravir might inhibit the replication of herpesviruses by targeting the nuclease function of the viral terminase complex, which is involved in processing viral DNA. wikipedia.org However, further studies have revealed a more complex mechanism.
Key research findings include:
Raltegravir has demonstrated inhibitory activity against several herpesviruses, including herpes simplex virus 1 (HSV-1), HSV-2, and human cytomegalovirus (HCMV). nih.gov
Surprisingly, in HSV-1, raltegravir was found to inhibit viral DNA replication rather than the cleavage of viral DNA by the terminase. nih.gov
Resistance to raltegravir in HSV-1 was mapped to a mutation in the UL42 gene, which encodes the DNA polymerase accessory factor. nih.gov
In studies on felid alphaherpesvirus 1 (FeHV-1), a virus with similar pathogenesis to HSV-1, raltegravir was also found to inhibit replication by targeting DNA replication and late gene expression, consistent with the inhibition of the ICP8 protein. nih.gov
These findings suggest that raltegravir's antiviral activity against herpesviruses may involve targeting the DNA polymerase accessory factor, a novel mechanism of action for this class of drugs. nih.govnih.gov This has opened up new avenues for the potential repurposing of raltegravir, possibly in combination with other antivirals, for the treatment of herpesvirus infections. nih.gov
Integration of Artificial Intelligence and Machine Learning in Raltegravir Research
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and development, including in the context of HIV and integrase inhibitors. mdpi.comresearchgate.net
Applications in raltegravir research include:
Predicting Drug Resistance : ML models are being developed to predict HIV drug resistance from viral gene sequences. biorxiv.orgbiorxiv.org These models can identify key mutations associated with resistance to INSTIs, including raltegravir, helping to guide treatment decisions. biorxiv.org
Discovering New Inhibitors : ML algorithms can screen large chemical databases to identify novel compounds that may inhibit HIV integrase. frontiersin.org This virtual screening process can significantly reduce the time and cost associated with traditional drug discovery methods.
Understanding Structure-Activity Relationships (SAR) : By analyzing large datasets, ML can provide insights into the relationship between the chemical structure of a compound and its biological activity, aiding in the design of more potent and effective inhibitors. mdpi.com
Various ML models, such as Random Forest, Support Vector Machines (SVM), and Neural Networks, have been successfully applied to analyze HIV resistance data and predict the activity of potential inhibitors. mdpi.combiorxiv.org These computational approaches hold promise for overcoming challenges like drug resistance and discovering the next generation of antiretroviral therapies.
Q & A
Q. How does pregnancy influence the pharmacokinetics of raltegravir, and what methodological considerations are critical for studying this population?
Raltegravir pharmacokinetics during pregnancy should be assessed using population pharmacokinetic modeling to account for physiological changes (e.g., increased plasma volume, altered protein binding). Free and glucuronidated raltegravir fractions must be measured separately, as pregnancy moderately increases the free fraction but remains within intersubject variability ranges . Longitudinal sampling across trimesters and postpartum phases is essential to capture dynamic changes. Clinical significance should be evaluated using exposure-response thresholds for viral suppression and safety .
Q. What is the long-term safety profile of raltegravir in treatment-naïve and treatment-experienced HIV patients?
Safety assessments should integrate meta-analyses of phase III trials (e.g., STARTMRK and BENCHMRK) with ≥96-week follow-up. Key endpoints include drug-related adverse events (AEs), immune reconstitution inflammatory syndrome (IRIS), and creatine kinase elevations. For example, in STARTMRK, raltegravir demonstrated fewer neuropsychiatric AEs than efavirenz (e.g., rash: 3% vs. 11%) . Lipodystrophy risk requires dual-energy X-ray absorptiometry (DEXA) to quantify fat redistribution, with baseline adjustments for prior protease inhibitor exposure .
Q. How should researchers evaluate primary resistance mutations and integrase polymorphisms in raltegravir-treated cohorts?
Genotypic resistance testing via Sanger or next-generation sequencing is mandatory for detecting integrase-associated mutations (e.g., Q148H/K/R, N155H). Baseline integrase polymorphism screening (e.g., L74M, T97A) should be paired with virological failure analyses to distinguish natural polymorphisms from resistance mutations. Studies in Southern Spain found no baseline primary resistance to raltegravir and no association between polymorphisms and virological failure .
Advanced Research Questions
Q. What experimental designs are optimal for assessing raltegravir’s efficacy in preclinical models of HIV persistence?
Utilize humanized BLT mice challenged with HIV-1 founder viruses (e.g., HIV-CHO, HIV-THRO). Subcutaneous administration of long-acting formulations (e.g., 300 mg/kg) can mimic sustained drug exposure. Viral load quantification via RT-PCR in plasma and tissues (e.g., lymph nodes) at 4-week intervals provides dynamic efficacy data . Pair with flow cytometry to assess CD4+ T-cell recovery.
Q. How can conflicting data on raltegravir’s association with cancer risk be reconciled in meta-analyses?
Apply standardized cancer case definitions (e.g., NCI/ACS vs. broader inclusion of non-melanoma skin cancers) and exposure-adjusted incidence rates (per 100 patient-years). In phase III trials, the relative risk (RR) of cancer was 0.75 (95% CI: 0.30–1.91) for raltegravir versus comparators, with no temporal clustering post-3 months . Sensitivity analyses should exclude confounders like advanced HIV disease and prior carcinogenic drug exposure .
Q. What statistical approaches are recommended for subgroup analyses of raltegravir’s efficacy by sex and race?
Pool data from randomized trials (e.g., STARTMRK) and perform stratified Cox regression models for time-to-viral suppression (<50 copies/mL). Covariates should include baseline HIV-1 RNA, CD4 count, and hepatitis co-infection status. In a pooled analysis, women and Black participants achieved similar virological responses to men and non-Black groups, but sample size adjustments are critical to avoid type II errors .
Q. How do methodological discrepancies in raltegravir monograph assays impact pharmacokinetic studies?
Adhere to updated USP monographs (e.g., molecular weight correction from 444.44 to 444.42 for assay calculations) to avoid systematic errors in dose normalization. Cross-validate HPLC methods with mass spectrometry for plasma concentration measurements, particularly in studies comparing chewable versus standard tablets .
Methodological Guidance for Data Contradictions
Q. How should researchers address discrepancies in raltegravir’s placental transfer and neonatal outcomes?
Conduct pooled analyses of maternal-neonatal pharmacokinetic pairs from observational cohorts (e.g., EPPICC). Measure cord blood/maternal plasma ratios and adjust for gestational age and maternal BMI. Preliminary data suggest minimal placental transfer, but larger datasets are needed to confirm neonatal safety .
Q. What strategies mitigate confounding in long-term studies of raltegravir’s metabolic effects?
Use propensity score matching to balance baseline covariates (e.g., prior ART exposure, baseline lipid profiles). In Japanese cohorts, 7-year virological suppression rates (92%) were higher than in Western trials, highlighting the need for region-specific confounder adjustments .
Q. How can in vitro findings of raltegravir-induced genomic instability be contextualized with clinical safety data?
Compare in vitro models (e.g., doses exceeding therapeutic thresholds) with real-world cancer incidence rates. Epidemiological studies show no increased malignancy risk with raltegravir, but ongoing surveillance in aging HIV populations is warranted .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
